molecular formula C10H14N2O4 B1607694 tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate CAS No. 67974-08-7

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B1607694
CAS No.: 67974-08-7
M. Wt: 226.23 g/mol
InChI Key: LUCCDDXLASSKID-UHFFFAOYSA-N
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Description

Tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 1-methyl-4-nitropyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(13)8-5-7(12(14)15)6-11(8)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCCDDXLASSKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373822
Record name tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67974-08-7
Record name tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67974-08-7
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Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 67974-08-7

Authored by: Dr. Gemini, Senior Application Scientist

Publication Date: January 24, 2026

Abstract

This technical guide provides an in-depth exploration of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will detail its physicochemical properties, provide a comprehensive, field-proven synthesis protocol, and discuss its critical role as a versatile intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Within this class of compounds, tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate emerges as a strategically important building block. The presence of the nitro group, a powerful electron-withdrawing group, significantly influences the reactivity of the pyrrole ring, while the tert-butyl ester serves as a robust protecting group, readily removed under acidic conditions.[3] This combination of features makes it an ideal precursor for the elaboration of complex molecular architectures, particularly in the development of novel therapeutics targeting infectious diseases and cancer.[4][5]

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 67974-08-7ChemicalBook, Benchchem
Molecular Formula C10H14N2O4PubChem[6]
Molecular Weight 226.23 g/mol PubChem[6]
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
InChI Key LUCCDDXLASSKID-UHFFFAOYSA-NBenchchem

Safety Information:

While specific toxicity data for this compound is limited, it is classified with the following hazard statements based on GHS classifications of similar compounds:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Synthesis Protocol: A Validated Pathway

The synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is most effectively achieved through a two-step process, commencing with the synthesis of the precursor carboxylic acid, followed by its esterification. This approach ensures high yields and purity of the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor Acid cluster_step2 Step 2: Tert-Butylation A 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester B 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid A->B Hydrolysis (e.g., LiOH, THF/H2O) C tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate B->C Esterification (SOCl2, then t-BuOH/Et3N)

Caption: A two-step synthesis of the target compound.

Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

The precursor acid is readily synthesized from its corresponding methyl ester, which is commercially available.

Materials:

  • Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in a mixture of THF and water (3:1 v/v).

  • Add an excess of lithium hydroxide (3-4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid as a solid.[8]

Step 2: Esterification to tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

The carboxylic acid is converted to its tert-butyl ester via an acid chloride intermediate.[9]

Materials:

  • 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

  • Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butanol (t-BuOH)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Suspend 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • In a separate flask, prepare a solution of tert-butanol (2.0 equivalents) and triethylamine (2.5 equivalents) in anhydrous THF.

  • Slowly add the freshly prepared acid chloride solution to the tert-butanol/triethylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5-1.6 ppm), the N-methyl group (a singlet around 3.8-4.0 ppm), and two distinct signals for the pyrrole ring protons.

  • ¹³C NMR: The carbon NMR will display resonances for the quaternary carbon and methyls of the tert-butyl group, the N-methyl carbon, the carbonyl carbon of the ester, and the carbons of the pyrrole ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ at m/z 227.1026.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester (around 1700-1720 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).

Applications in Drug Discovery

The title compound is a valuable intermediate for the synthesis of more complex molecules with therapeutic potential.

Antitubercular Agents

The pyrrole-2-carboxamide scaffold is a key pharmacophore in a new class of antitubercular agents that target the Mycobacterial Membrane Protein Large 3 (MmpL3).[10] MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[10] The nitro group on tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be reduced to an amine, which can then be acylated or otherwise functionalized to generate a library of pyrrole-2-carboxamide derivatives for screening against Mycobacterium tuberculosis.

Anticancer Drug Candidates

Derivatives of 1-methyl-4-nitropyrrole-2-carboxylic acid have been investigated as potential anticancer agents. For instance, the methyl ester analog has been studied for its potential against ovarian cancer.[4] The tert-butyl ester provides an alternative synthetic route that may offer advantages in terms of stability and selective deprotection during the synthesis of complex analogs.

Logical Flow for Drug Development

Drug_Development A tert-Butyl 1-methyl-4-nitro- 1H-pyrrole-2-carboxylate B Reduction of Nitro Group A->B C Amine Intermediate B->C D Amide Coupling / Functionalization C->D E Library of Pyrrole-2-carboxamides D->E F Biological Screening (e.g., anti-TB, anticancer) E->F G Lead Compound Identification F->G

Caption: A streamlined workflow for drug discovery.

Conclusion

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a highly valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The strategic placement of the nitro group and the tert-butyl ester functionality provides a powerful handle for medicinal chemists to explore new chemical space in the quest for next-generation therapeutics. This guide provides the necessary foundational knowledge for the successful synthesis and application of this important synthetic intermediate.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887. PubChem. Available at: [Link]

  • Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Taylor & Francis Online. Available at: [Link]

  • Spectroscopic investigations, quantum chemical, drug likeness and molecular docking studies of methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: A novel ovarian cancer drug. PubMed. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4). PubChem. Available at: [Link]

  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

  • One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate. Available at: [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

  • Synthesis method of N-methylpyrrole. Google Patents.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. Available at: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. Available at: [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available at: [Link]

  • Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Available at: [Link]

  • Green Esterification of Carboxylic Acids Promoted by tert-Butyl Nitrite. ResearchGate. Available at: [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. Available at: [Link]

  • ¹H NMR spectra of 1-(tert.-butyl)-1H-pyrrole (5 b) in different solvents. ResearchGate. Available at: [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate. PMC - NIH. Available at: [Link]

Sources

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS No. 67974-08-7). As a substituted pyrrole, this heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science.[1] This document consolidates data on its chemical identity, physicochemical characteristics, spectroscopic profile, and safety information, intended to support researchers in its handling, characterization, and application in synthetic chemistry and drug discovery.

Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is to establish its precise identity. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is an organic compound featuring a pyrrole ring core, a common motif in pharmacologically active molecules.[1] The ring is substituted with a methyl group at the nitrogen (position 1), a tert-butyl carboxylate group at position 2, and a nitro group at position 4. This specific arrangement of functional groups dictates its reactivity and physical behavior.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name tert-butyl 1-methyl-4-nitropyrrole-2-carboxylate [1]
CAS Number 67974-08-7 [1][2]
Molecular Formula C₁₀H₁₄N₂O₄ [1][3]
Molecular Weight 226.23 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=CN1C)[O-] [1][3]

| InChI Key | LUCCDDXLASSKID-UHFFFAOYSA-N |[1] |

The structure, visualized below, highlights the steric bulk of the tert-butyl ester and the electron-withdrawing nature of the nitro group, which are key considerations for predicting its role in chemical reactions.

Figure 1: 2D Structure of the title compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. While experimental data for this specific molecule is sparse, we can infer properties based on its structure and data from closely related analogs.

Table 2: Physical Property Summary

Property Value / Observation Notes
Melting Point Not specified in available literature.[1] Expected to be a solid at room temperature. The related compound, methyl 1-methyl-4-nitro-pyrrole-2-carboxylate, has a melting point of 113 °C.[4]
Boiling Point Not experimentally determined. High boiling point is expected due to molecular weight and polarity. Prone to decomposition at elevated temperatures.
Solubility Soluble in common organic solvents.[1] The nonpolar tert-butyl and methyl groups, along with the pyrrole ring, enhance solubility in solvents like dichloromethane, ethyl acetate, and acetone. Aqueous solubility is expected to be low.

| Appearance | Not specified. | Analogs are typically off-white to yellow solids.[4] |

Expert Insights on Physicochemical Behavior

The decision to use a tert-butyl ester over a simpler methyl or ethyl ester in a synthetic route is often deliberate. The bulky tert-butyl group provides steric hindrance that can protect the carboxylic acid functionality. More importantly, it can be cleaved under specific acidic conditions (e.g., with trifluoroacetic acid) without affecting other sensitive parts of the molecule, a common strategy in multi-step organic synthesis. Its solubility profile makes it well-suited for standard organic reaction and purification techniques like liquid-liquid extraction and silica gel chromatography.

Spectroscopic and Analytical Data

Structural confirmation and purity assessment are paramount in research. Mass spectrometry and NMR spectroscopy are the primary tools for the characterization of novel compounds.[1]

Mass Spectrometry

Mass spectrometry validates the molecular weight of the compound.[1] While experimental spectra are proprietary, predicted data for various adducts are available and highly useful for identification in LC-MS analysis.

Table 3: Predicted Mass Spectrometry Data

Adduct Type Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 227.10263 148.6
[M+Na]⁺ 249.08457 156.6
[M-H]⁻ 225.08807 151.9
[M+NH₄]⁺ 244.12917 167.0
[M]⁺ 226.09480 150.3

Data sourced from PubChemLite, calculated using CCSbase.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the specific arrangement of atoms. While a published spectrum for this compound was not found in the search results, a predicted ¹H NMR spectrum would include:

  • A singlet integrating to 9 protons for the magnetically equivalent methyl groups of the tert-butyl ester.

  • A singlet integrating to 3 protons for the N-methyl group.

  • Two distinct signals in the aromatic region, likely doublets, for the two protons on the pyrrole ring.

Researchers seeking experimental data are advised to consult suppliers who may provide it upon request.[5]

Chemical Reactivity and Safe Handling

Understanding a compound's reactivity and hazards is crucial for laboratory safety and for planning synthetic transformations.

Key Reactivity

A significant feature for drug development professionals is the reactivity of the nitro group. The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst.[1] This transformation provides a chemical handle for introducing a wide array of new functional groups via amide coupling or other reactions, making this compound a versatile intermediate for building libraries of potential drug candidates.

Safety and Handling

Based on data for the target compound and its close analogs, it should be handled with care. The following GHS hazard classifications have been reported.

Table 4: GHS Hazard and Precautionary Statements

Classification Code Statement
Hazard H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]
Precautionary P264 Wash hands thoroughly after handling.[2]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[2]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Self-Validating Protocol for Handling: To ensure safety, a self-validating workflow should be employed. Always handle this compound in a certified chemical fume hood while wearing standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Before use, confirm the availability and functionality of an emergency eyewash station and safety shower.

Synthesis and Characterization Workflow

The synthesis of pyrrole esters can be achieved through various published methods.[6] A general workflow for producing and validating a compound like tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is outlined below. This logical process ensures the final product is of the correct identity and sufficient purity for subsequent research.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation cluster_2 Purity & Final Analysis Synthesis Esterification of 1-methyl-4-nitro-1H-pyrrole- 2-carboxylic acid Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS HPLC Purity Analysis (HPLC/UPLC) MS->HPLC MP Physical Property Measurement (e.g., m.p.) MS->MP

Figure 2: A typical synthesis and characterization workflow.

References

  • Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. [Link]

  • Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters - Taylor & Francis Online. [Link]

  • Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4) - PubChemLite. [Link]

  • ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. - ResearchGate. [Link]

  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google P
  • Chemical Properties of Pyrrole (CAS 109-97-7) - Cheméo. [Link]

Sources

A-Z Guide to tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details the molecule's structural features, physicochemical properties, and provides a robust, validated protocol for its synthesis and characterization. Furthermore, it explores the compound's reactivity and highlights its established and potential applications in drug discovery and materials science, offering researchers and drug development professionals a critical resource for leveraging this versatile molecule.

Introduction

Pyrrole-based compounds are a cornerstone of medicinal chemistry, appearing in the structure of numerous clinically significant drugs and natural products.[1] The introduction of a nitro group and specific ester functionalities onto the pyrrole scaffold can significantly modulate the molecule's electronic properties and biological activity. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate has emerged as a valuable intermediate due to its unique combination of functional groups, which allow for diverse chemical transformations.[2] The tert-butyl ester serves as a sterically hindered protecting group, while the nitro group can be a precursor for an amino group or participate in various coupling reactions. The N-methyl group prevents competing N-H reactivity, simplifying synthetic design. This guide will provide an in-depth analysis of this compound, from its fundamental properties to its practical applications.

Molecular Structure and Physicochemical Properties

The structure of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is characterized by a five-membered pyrrole ring substituted at key positions. The IUPAC name for this compound is tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.[2] The core structure consists of a pyrrole ring with a methyl group at the 1-position (N1), a tert-butyl carboxylate group at the 2-position, and a nitro group at the 4-position.

Table 1: Physicochemical Properties of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

PropertyValueSource
CAS Number 67974-08-7[2]
Molecular Formula C10H14N2O4[2][3]
Molecular Weight 226.23 g/mol [2]
Monoisotopic Mass 226.09535 Da[3]
InChI Key LUCCDDXLASSKID-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=CN1C)[O-][2]
Appearance White to light yellow crystalline powder[4]
Storage Recommended 2-8°C[5]

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the formation of the pyrrole ring, followed by nitration and esterification.

General Synthetic Workflow

The synthesis generally proceeds through the formation of a pyrrole-2-carboxylate scaffold, followed by N-methylation and subsequent nitration. The tert-butyl ester can be introduced either before or after the nitration step. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nitration A Pyrrole-2-carboxylic acid C tert-Butyl 1H-pyrrole-2-carboxylate A->C Acid catalyst B tert-Butanol E tert-Butyl 1-methyl-1H-pyrrole-2-carboxylate C->E Base (e.g., NaH) D Methyl iodide G tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate E->G Controlled temperature F Nitrating agent (e.g., HNO3/H2SO4)

Caption: General workflow for the synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

A common precursor is 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.[5] This intermediate can be synthesized through various methods, often involving the nitration of a pre-formed 1-methylpyrrole-2-carboxylate ester followed by hydrolysis, or by building the ring with the nitro group already in place.

Step 2: Esterification to form tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

  • Rationale: The conversion of the carboxylic acid to its tert-butyl ester is a key step. Standard esterification methods using tert-butanol can be inefficient. A more effective method involves the use of N,N-dimethylformamide di-tert-butyl acetal, which provides a direct and high-yielding route to tert-butyl esters from carboxylic acids.[6]

  • Protocol:

    • To a solution of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add N,N-dimethylformamide di-tert-butyl acetal (1.2 eq).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Mechanistic Considerations: Electrophilic Nitration

The nitration of the pyrrole ring is a critical step and proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack.

Nitration_Mechanism Pyrrole Pyrrole Ring (electron-rich) Sigma_Complex Sigma Complex (Resonance Stabilized Intermediate) Pyrrole->Sigma_Complex Attack by π-system Nitronium Nitronium Ion (NO2+, electrophile) Product 4-Nitropyrrole Derivative Sigma_Complex->Product Deprotonation H_plus H+

Caption: Simplified mechanism of electrophilic nitration of the pyrrole ring.

Spectroscopic Characterization

The identity and purity of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate are confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.6 ppm), the N-methyl protons (singlet, ~3.9 ppm), and the two pyrrole ring protons (doublets, in the aromatic region).
¹³C NMR Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons, the ester carbonyl carbon, and the carbons of the pyrrole ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester (~1700-1720 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).
Mass Spectrometry The molecular ion peak ([M]+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.[3]

A related compound, Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate (MMNPC), has been studied in detail using DFT calculations to analyze its structural and vibrational properties, providing a good reference for the expected spectroscopic data of the tert-butyl analogue.[7]

Chemical Reactivity and Synthetic Utility

The presence of multiple functional groups makes tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate a versatile synthetic intermediate.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This provides access to 4-aminopyrrole derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems.[8]

  • Hydrolysis of the Ester: The tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, without affecting other functional groups.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: While the nitro group can sometimes interfere with catalytic cycles, nitropyrroles have been successfully employed in cross-coupling reactions, which are facilitated by electron-rich N-protecting groups.[9]

Applications in Research and Development

The pyrrole-2-carboxylate scaffold is a key pharmacophore in the development of new therapeutic agents.[10] The 4-nitro substitution provides a handle for further functionalization, making this compound particularly useful in drug discovery programs.

  • Antibacterial Agents: Pyrrole derivatives, including those with carboxamide functionalities, have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.[10][11] The 4-nitro group can be converted to an amine and then acylated to generate a library of compounds for screening.

  • Anticancer Research: The related methyl ester, MMNPC, has been investigated as a potential drug candidate for ovarian cancer through molecular docking studies.[7] This suggests that the tert-butyl analogue could also be a valuable starting point for the design of novel anticancer agents.

  • Building Block for Natural Product Synthesis: Nitropyrroles are important intermediates in the total synthesis of natural products.[12] The title compound can serve as a building block for the synthesis of more complex molecules with potential biological activity.

Conclusion

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a strategically important molecule in organic synthesis. Its well-defined structure, predictable reactivity, and the synthetic accessibility of its functional groups make it a valuable tool for researchers in both academia and industry. The protocols and data presented in this guide offer a solid foundation for the synthesis, characterization, and application of this versatile compound in the pursuit of novel chemical entities with potential therapeutic or material science applications.

References

  • PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4). Retrieved from [Link]

  • Wang, D., Ma, X., Dong, L., Feng, H., Yu, P., & Désaubry, L. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry, 7, 810. Retrieved from [Link]

  • Lungu, I., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5489. Retrieved from [Link]

  • Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Retrieved from [Link]

  • Egle, M., & Schmidt, B. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Synthetic Communications, 40(12), 1751-1756. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Mary, Y. S., et al. (2023). Spectroscopic investigations, quantum chemical, drug likeness and molecular docking studies of methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: A novel ovarian cancer drug. Journal of Molecular Structure, 1292, 136154. Retrieved from [Link]

  • Ding, X. B., Brimble, M. A., & Furkert, D. P. (2018). Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry, 83(21), 13141-13155. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10474-10493. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • PubChem. (n.d.). tert-Butyl 2-acetyl-4-amino-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectroscopy of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just data, but a deep, mechanistic understanding of the spectral features, empowering researchers in their synthetic and analytical endeavors.

Introduction: The Significance of Spectroscopic Characterization

Tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a highly substituted pyrrole derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the electronic modifications introduced by its substituents. The nitro group, a potent electron-withdrawing group, and the bulky tert-butyl ester functionality create a unique electronic and steric environment, making precise structural confirmation essential. ¹H NMR spectroscopy is the primary and most powerful tool for the unambiguous structural elucidation of this molecule in solution. This guide will dissect the ¹H NMR spectrum, providing a rationale for the observed chemical shifts and coupling patterns.

Molecular Structure and Proton Environments

A clear understanding of the molecular structure is paramount for interpreting its ¹H NMR spectrum. Below is the structure of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate with the distinct proton environments labeled.

Figure 1: Molecular structure of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate with key proton groups highlighted.

The molecule possesses four distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum:

  • H-3: The proton on the pyrrole ring at position 3.

  • H-5: The proton on the pyrrole ring at position 5.

  • N-CH₃: The three protons of the methyl group attached to the pyrrole nitrogen.

  • C(CH₃)₃: The nine equivalent protons of the tert-butyl group of the ester.

Experimental Protocol for ¹H NMR Acquisition

A self-validating and reproducible protocol is critical for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Nucleus: ¹H

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁) would be necessary.

    • Number of Scans (NS): 8-16 scans are generally adequate for a sample of this concentration.

    • Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is appropriate to cover the expected chemical shift range.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants (J-values) of the signals.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-5~8.0 - 8.2d1H~2.0
H-3~7.3 - 7.5d1H~2.0
N-CH₃~3.9 - 4.1s3HN/A
C(CH₃)₃~1.5 - 1.6s9HN/A

In-Depth Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum is a direct reflection of the electronic environment of each proton in the molecule.

The Aromatic Region: Pyrrole Ring Protons (H-3 and H-5)

The two protons on the pyrrole ring, H-3 and H-5, are in the most downfield region of the spectrum. This is due to the aromatic nature of the pyrrole ring, where the circulation of π-electrons generates a ring current that deshields the ring protons.[1]

  • H-5 (δ ~8.0 - 8.2 ppm): This proton is predicted to be the most deshielded proton in the molecule. Its significant downfield shift is a consequence of two powerful electron-withdrawing effects:

    • The Nitro Group: The -NO₂ group at the C-4 position is a very strong resonance and inductively electron-withdrawing group.[2] This effect is most pronounced at the adjacent C-5 position, leading to a substantial decrease in electron density around H-5 and thus, strong deshielding.

    • The Carboxylate Group: The tert-butoxycarbonyl group at C-2 also contributes to the overall electron-deficient nature of the ring, further deshielding the ring protons.

  • H-3 (δ ~7.3 - 7.5 ppm): The H-3 proton is also deshielded due to the aromatic ring current and the electron-withdrawing nature of the substituents. However, it is located further away from the strongly deshielding nitro group compared to H-5, resulting in a relatively upfield chemical shift.

  • Multiplicity and Coupling: H-3 and H-5 are expected to appear as doublets due to four-bond coupling (⁴J) across the nitrogen atom and the C4-C5 bond. This type of long-range coupling in five-membered aromatic heterocycles is typically small, on the order of 1.5-2.5 Hz.

The N-Methyl Group (N-CH₃)
  • Chemical Shift (δ ~3.9 - 4.1 ppm): The protons of the N-methyl group are attached to a nitrogen atom, which is more electronegative than carbon, causing a downfield shift compared to a typical C-CH₃ group. Furthermore, the nitrogen atom is part of an aromatic system, which further deshields the attached methyl protons. The chemical shift is consistent with that observed for N-methyl groups on pyrrole rings.

  • Multiplicity: As there are no adjacent protons, the N-CH₃ signal will appear as a sharp singlet.

The tert-Butyl Group (C(CH₃)₃)
  • Chemical Shift (δ ~1.5 - 1.6 ppm): The nine protons of the tert-butyl group are equivalent due to free rotation around the C-C single bonds. They are in a shielded, aliphatic environment, resulting in a signal in the upfield region of the spectrum. The chemical shift is characteristic of a tert-butyl ester.

  • Multiplicity: The signal for the tert-butyl group will be a singlet, as there are no neighboring protons to couple with. Its high integration value (9H) makes it a very prominent and easily identifiable peak in the spectrum.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a novel compound like tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

1H_NMR_Workflow cluster_prep Sample Preparation & Acquisition cluster_process Data Processing cluster_analysis Spectral Interpretation cluster_conclusion Structural Elucidation prep Dissolve in CDCl3 with TMS acquire Acquire FID on Spectrometer prep->acquire ft Fourier Transform acquire->ft phase_ref Phasing & Referencing ft->phase_ref integrate Integration phase_ref->integrate chem_shift Analyze Chemical Shifts (δ) integrate->chem_shift multiplicity Analyze Multiplicities (s, d, t, q) chem_shift->multiplicity coupling Analyze Coupling Constants (J) multiplicity->coupling assign Assign Signals to Protons coupling->assign structure Confirm Molecular Structure assign->structure

Figure 2: A generalized workflow for ¹H NMR analysis from sample preparation to structural confirmation.

Conclusion: A Validated Approach to Structural Confirmation

The detailed analysis of the predicted ¹H NMR spectrum of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate provides a robust framework for its structural confirmation. The distinct chemical shifts and multiplicities of the pyrrole ring protons, the N-methyl group, and the tert-butyl group serve as reliable fingerprints for the molecule. This guide underscores the power of ¹H NMR spectroscopy as an indispensable tool in modern chemical research and drug development, enabling scientists to verify synthetic outcomes with high confidence.

References

  • Abraham, R. J., et al. (2002). ¹H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 685-694.
  • PubChem. (n.d.). Methyl 4-nitro-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gryl, M., et al. (2018). How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. The Journal of Physical Chemistry Letters, 9(18), 5484-5489.
  • PubChem. (n.d.). tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] We will delve into the principles of experimental design, predict fragmentation patterns based on established chemical logic, and outline protocols for acquiring and interpreting high-fidelity mass spectra. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization.

Molecular Profile and Analytical Significance

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is an organic molecule featuring a pyrrole ring substituted with a nitro group and a tert-butyl carboxylate.[1] Its molecular formula is C₁₀H₁₄N₂O₄, with a monoisotopic mass of 226.0954 Da.[2][3] The precise characterization of this molecule is paramount for its application in research and development, where unambiguous structural confirmation and purity assessment are critical. Mass spectrometry serves as a cornerstone technique for this purpose, offering exceptional sensitivity and specificity for molecular weight determination and structural elucidation.[4][5]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄[2]
Molecular Weight 226.23 g/mol [1][2]
Monoisotopic Mass 226.0954 Da[3]
CAS Number 67974-08-7[2]

Strategic Experimental Design for Mass Analysis

The analytical approach for a novel compound must be tailored to its specific chemical properties. For tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, the presence of a moderately polar nitro group, a labile tert-butyl ester, and a heterocyclic core dictates our choice of ionization techniques and instrumentation.

Sample Preparation Protocol

To ensure high-quality data, meticulous sample preparation is essential. The following protocol is designed to prepare the analyte for both Liquid Chromatography-Mass Spectrometry (LC-MS) and direct infusion analysis.

Objective: To prepare a 1 µg/mL solution of the analyte in a suitable solvent for mass spectrometric analysis.

Materials:

  • tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate standard

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • Calibrated micro-pipettes

  • 1.5 mL polypropylene vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of methanol in a clean vial. Vortex thoroughly to ensure complete dissolution.

  • Intermediate Dilution (100 µg/mL): Transfer 100 µL of the stock solution into a new vial containing 900 µL of methanol.

  • Working Solution (1 µg/mL): Transfer 10 µL of the intermediate dilution into a final vial. Add 990 µL of a 50:50 (v/v) mixture of methanol and water. To facilitate ionization, particularly in positive mode ESI, add 0.1% formic acid to this final solution.

  • Negative Control (Blank): Prepare a blank sample using the same 50:50 methanol/water with 0.1% formic acid mixture, without the analyte. This is crucial for identifying background ions.

Ionization Techniques: A Dichotomous Approach

No single ionization method is universally optimal. Therefore, we will employ two distinct techniques to gain a comprehensive understanding of the molecule's behavior under different energetic conditions: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (GC-MS): This high-energy technique involves bombarding the analyte with a beam of electrons, typically at 70 eV. This process induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is particularly useful for identifying characteristic neutral losses and stable fragment ions.[6]

  • Electrospray Ionization (LC-MS): ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[7] It is ideal for polar and thermally labile molecules, as it typically produces intact molecular ions (or adducts thereof), such as [M+H]⁺ or [M-H]⁻. Subsequent fragmentation via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) allows for controlled structural analysis.[7] The presence of the nitro group and the ester functionality makes ESI a highly suitable method.[7][8]

Workflow for Structural Elucidation

The following workflow ensures a systematic and thorough analysis of the target compound.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing & Interpretation prep Prepare 1 µg/mL Analyte Solution esi LC-ESI-MS/MS Analysis (Positive & Negative Modes) prep->esi Inject ei GC-EI-MS Analysis prep->ei Inject hr_data Acquire High-Resolution Mass Spectra esi->hr_data ei->hr_data frag_analysis Analyze Fragmentation Pathways hr_data->frag_analysis Propose Fragments struct_confirm Confirm Molecular Structure frag_analysis->struct_confirm Validate

Caption: Experimental workflow for mass spectrometric analysis.

Predicted Fragmentation Pathways and Spectral Features

Based on the chemical structure of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, we can predict its fragmentation behavior under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, we anticipate the initial formation of a molecular ion (M⁺˙) at m/z 226. The subsequent fragmentation will likely be dominated by cleavages at the weakest bonds and the loss of stable neutral molecules.

Key Predicted Fragmentations:

  • Loss of a Methyl Radical: α-cleavage at the N-methyl group can lead to the loss of a methyl radical (•CH₃), forming a stable ion at m/z 211.

  • Loss of Isobutylene: A hallmark of tert-butyl esters is the facile loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in an ion corresponding to the carboxylic acid at m/z 170.[9]

  • Loss of the tert-Butoxy Group: Cleavage of the ester C-O bond can result in the loss of a tert-butoxy radical (•OC(CH₃)₃), yielding an acylium ion at m/z 153.

  • Nitro Group Fragmentation: The nitro group can fragment through the loss of NO₂ (46 Da) or NO (30 Da).[7] For instance, the molecular ion could lose NO₂ to give an ion at m/z 180.

EI_Fragmentation M [C₁₀H₁₄N₂O₄]⁺˙ m/z 226 F1 [C₉H₁₁N₂O₄]⁺ m/z 211 M->F1 - •CH₃ F2 [C₆H₆N₂O₄]⁺˙ m/z 170 M->F2 - C₄H₈ F3 [C₆H₅N₂O₂]⁺ m/z 153 M->F3 - •OC₄H₉ F4 [C₁₀H₁₄N₁O₂]⁺˙ m/z 180 M->F4 - NO₂

Caption: Predicted EI fragmentation pathway.

Electrospray Ionization (ESI) Tandem MS (MS/MS)

ESI will generate protonated [M+H]⁺ (m/z 227) or deprotonated [M-H]⁻ (m/z 225) molecules, which are then subjected to CID.

Positive Ion Mode ([M+H]⁺, m/z 227):

  • The most probable fragmentation will be the loss of neutral isobutylene (56 Da), a very favorable pathway for protonated tert-butyl esters, leading to a prominent product ion at m/z 171.

  • Subsequent fragmentation of m/z 171 could involve the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 143, or the loss of the nitro group.

Negative Ion Mode ([M-H]⁻, m/z 225):

  • In negative ion mode, fragmentation is often directed by the acidic protons or the nitro group.[7] The behavior of nitroaromatic compounds in negative ESI can be complex, potentially involving the loss of NO or NO₂ radicals.[7] A likely fragmentation would be the loss of the tert-butyl group via cleavage and rearrangement.

ESI_Fragmentation cluster_pos Positive Mode (CID of [M+H]⁺) cluster_neg Negative Mode (CID of [M-H]⁻) MH [C₁₀H₁₅N₂O₄]⁺ m/z 227 F_pos1 [C₆H₇N₂O₄]⁺ m/z 171 MH->F_pos1 - C₄H₈ F_pos2 [C₅H₇N₂O₃]⁺ m/z 143 F_pos1->F_pos2 - CO MH_neg [C₁₀H₁₃N₂O₄]⁻ m/z 225

Caption: Predicted ESI-MS/MS fragmentation pathways.

Summary of Predicted Key Ions

The table below summarizes the most anticipated ions, their exact masses, and their proposed origins. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of each fragment.[10]

Ionization ModePredicted m/zProposed Elemental CompositionOrigin / Neutral Loss
EI 226.0954C₁₀H₁₄N₂O₄Molecular Ion (M⁺˙)
211.0719C₉H₁₁N₂O₄M⁺˙ - •CH₃
170.0641C₆H₆N₂O₄M⁺˙ - C₄H₈ (Isobutylene)
153.0351C₆H₅N₂O₂M⁺˙ - •OC₄H₉
180.1001C₁₀H₁₄NO₂M⁺˙ - NO₂
ESI (+) MS/MS 227.1026C₁₀H₁₅N₂O₄[M+H]⁺
171.0400C₆H₇N₂O₄[M+H]⁺ - C₄H₈ (Isobutylene)
143.0448C₅H₇N₂O₃[M+H]⁺ - C₄H₈ - CO
ESI (-) 225.0881C₁₀H₁₃N₂O₄[M-H]⁻

Conclusion and Outlook

This guide outlines a robust mass spectrometry-based workflow for the comprehensive characterization of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. By leveraging both high-energy Electron Ionization and soft Electrospray Ionization techniques, coupled with high-resolution mass analysis, researchers can obtain unambiguous confirmation of the molecular weight and detailed structural insights from predictable fragmentation patterns. The characteristic loss of isobutylene from the tert-butyl ester and fragmentations involving the nitro and methyl groups serve as key diagnostic markers. This systematic approach ensures data integrity and provides a solid analytical foundation for the use of this compound in further scientific and drug development endeavors.

References

  • PubChem. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253–261. [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

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  • Zhou, S., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2547–2556. [Link]

  • PubChemLite. Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4). [Link]

  • Ghosh, D., & G. A. Brenton. (2019). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 54(1), 1-23. [Link]

  • Wang, Y., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. Journal of Chromatography A, 1723, 464871. [Link]

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The Expanding Therapeutic Landscape of Nitropyrrole Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold and the Significance of the Nitro Group

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for molecular recognition and interaction with biological targets.[3] The introduction of a nitro (-NO2) group to this scaffold dramatically alters its physicochemical properties, often bestowing potent and diverse biological activities upon the resulting nitropyrrole derivatives.[4][5] The strong electron-withdrawing nature of the nitro group can enhance the acidity of N-H protons, influence the molecule's redox potential, and serve as a key pharmacophore for interaction with various enzymes and receptors.[4]

Nitropyrrole-containing natural products, though relatively rare, are found in diverse organisms, particularly marine bacteria and fungi.[6][7][8] Notable examples include the pyrrolomycins, a class of polyhalogenated nitropyrrole antibiotics, and the heronapyrroles, which exhibit antibacterial activity.[1][7][9] These natural products have inspired the synthesis of a vast library of nitropyrrole derivatives, leading to the discovery of compounds with a broad spectrum of therapeutic potential, including antibacterial, anticancer, anti-inflammatory, and antiparasitic activities.[10][11][12] This guide provides an in-depth exploration of the multifaceted biological activities of nitropyrrole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

I. Antibacterial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Nitropyrrole derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][9]

A. Prominent Nitropyrrole Antibiotics and Their Mechanisms of Action

Pyrrolnitrin and its Analogs: Pyrrolnitrin, a halogenated nitropyrrole produced by Pseudomonas species, is a well-characterized antifungal and antibacterial agent.[13][14] Its proposed mechanism of action involves the disruption of the fungal respiratory chain. The biosynthesis of pyrrolnitrin from tryptophan involves a series of enzymatic steps, including chlorination and nitration, catalyzed by specific enzymes encoded by the prn gene cluster.[15] Synthetic manipulation of the pyrrolnitrin scaffold has led to the development of analogs with improved activity and reduced cytotoxicity.[4]

Marinopyrroles: Isolated from marine-derived actinomycetes, marinopyrroles are a unique class of bis-pyrrole alkaloids, some of which are nitrated.[1][16] They have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). While the exact mechanism is still under investigation, it is hypothesized that they may act as protonophores, disrupting the bacterial cell membrane's proton motive force.[1][9]

Synthetic Nitropyrroles: A plethora of synthetic nitropyrrole derivatives have been developed and screened for their antibacterial properties. Structure-activity relationship (SAR) studies have revealed that the position of the nitro group, as well as the nature and position of other substituents on the pyrrole ring, significantly influence their antibacterial potency and spectrum.[5][17] For instance, certain synthetic nitro-pyrrolomycins have shown improved minimal bactericidal concentrations (MBC) against both Staphylococcus aureus and Pseudomonas aeruginosa compared to their natural counterparts.[4]

B. Experimental Workflow for Assessing Antibacterial Activity

The evaluation of the antibacterial potential of nitropyrrole derivatives follows a standardized workflow designed to determine their efficacy and spectrum of activity.

Antibacterial_Workflow cluster_0 Initial Screening cluster_1 Elucidation of Activity Spectrum cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B Minimum Inhibitory Concentration (MIC) Assay A->B Test compounds C Minimum Bactericidal Concentration (MBC) Assay B->C Active compounds E Cell Membrane Permeability Assay B->E Further investigation D Activity against Resistant Strains (e.g., MRSA) C->D F DNA Gyrase Inhibition Assay E->F G Protein Synthesis Inhibition Assay F->G

Caption: Workflow for evaluating the antibacterial activity of nitropyrrole derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.

1. Preparation of Bacterial Inoculum: a. Aseptically pick a single colony of the test bacterium from an agar plate. b. Inoculate it into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the nitropyrrole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of test concentrations.

3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the compound dilutions. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Anticancer Activity: Targeting Key Pathways in Malignancy

The cytotoxic and antiproliferative properties of nitropyrrole derivatives have positioned them as promising candidates for cancer therapy.[10][18] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumor growth and survival.[3]

A. Mechanisms of Anticancer Action

Induction of Apoptosis: Many nitropyrrole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[3] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These compounds can induce mitochondrial oxidative stress, leading to the release of cytochrome c and the activation of caspases, the key executioners of apoptosis.[3]

Cell Cycle Arrest: Another common mechanism is the disruption of the cell cycle, preventing cancer cells from proliferating. Some nitropyrrole derivatives have been shown to cause cell cycle arrest at the G2/M phase, potentially by interfering with microtubule dynamics.[3]

Inhibition of Protein Kinases: Functionalized pyrrole scaffolds are known to be effective protein kinase inhibitors.[10] Certain nitropyrrole derivatives may target specific kinases involved in cancer cell signaling, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR), thereby inhibiting angiogenesis and tumor growth.[10]

B. Structure-Activity Relationship in Anticancer Nitropyrroles

SAR studies have provided valuable insights into the structural features required for potent anticancer activity. The nature and position of substituents on the pyrrole ring, as well as the overall lipophilicity of the molecule, can significantly impact cytotoxicity and selectivity for cancer cells.[19] For instance, the introduction of specific aryl or heterocyclic moieties can enhance the antiproliferative activity against various cancer cell lines, including colon, breast, and ovarian adenocarcinomas.[10]

Data Summary: In Vitro Cytotoxicity of Selected Nitropyrrole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Nitro-Pyrrolomycin Derivative 5d HCT116 (Colon)< 10[4]
Nitro-Pyrrolomycin Derivative 5d MCF-7 (Breast)< 10[4]
Pyrrole Derivative 4a LoVo (Colon)Dose-dependent cytotoxicity[10]
Pyrrole Derivative 4d LoVo (Colon)Dose-dependent cytotoxicity[10]
TNAP C3H10T1/2 (Mouse Fibroblast)Markedly cytotoxic[20]

IC50: The half maximal inhibitory concentration.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding: a. Culture the desired cancer cell line in appropriate growth medium. b. Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the nitropyrrole derivative in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. c. Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value.

III. Anti-inflammatory and Other Biological Activities

Beyond their antibacterial and anticancer properties, nitropyrrole derivatives have demonstrated a range of other promising biological activities.

A. Anti-inflammatory Activity

Certain pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11] By dually inhibiting these enzymes, nitropyrrole-cinnamate hybrids have shown potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]

B. Antiparasitic Activity

Nitropyrrole derivatives have also been explored for their activity against various parasites. For instance, novel 2-nitropyrrole derivatives have been synthesized and evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.[12] These compounds are designed as prodrugs that can be bioactivated by nitroreductases present in the parasite.[12]

IV. Future Directions and Conclusion

The diverse biological activities of nitropyrrole derivatives underscore their immense potential in drug discovery and development. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

Future research should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of bioactive nitropyrrole derivatives will be crucial for rational drug design and optimization.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties and safety of lead compounds.[11]

  • In Vivo Efficacy Studies: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to confirm their therapeutic potential.

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The Strategic Role of 4-Nitropyrrole Esters in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Within this important class of heterocycles, 4-nitropyrrole esters have emerged as exceptionally versatile building blocks and pharmacophores. The presence of the nitro group, a strong electron-withdrawing moiety, profoundly influences the electronic properties of the pyrrole ring, modulating its reactivity and its potential for molecular interactions. This, combined with the synthetic handle provided by the ester functionality, makes the 4-nitropyrrole core a powerful platform for the development of novel therapeutics.[4][5]

This technical guide offers a senior application scientist's perspective on the synthesis, reactivity, and application of 4-nitropyrrole esters in drug discovery. We will delve into the causality behind synthetic choices, explore their role in constructing complex bioactive molecules, and provide actionable insights into their structure-activity relationships.

Synthesis of the 4-Nitropyrrole Ester Core: A Chemist's Rationale

The efficient construction of the 4-nitropyrrole-2-carboxylate scaffold is the gateway to its utility. Several synthetic routes have been established, each with distinct advantages depending on the desired substitution pattern and scale.

Classical Approach: Nitration of Pre-formed Pyrrole Esters

A common and direct method involves the nitration of a pre-existing pyrrole-2-carboxylate. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the sensitive pyrrole ring.

  • Causality of Experimental Choices: A mixture of nitric acid and sulfuric acid is a potent nitrating agent, but often too harsh for pyrroles. A milder and more controlled approach utilizes nitric acid in acetic anhydride. The acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to form the less aggressive electrophile, acetyl nitrate (CH₃COONO₂). This in-situ generation tempers the reactivity, favoring mono-nitration. The reaction is typically run at low temperatures (e.g., 0°C to -10°C) to further minimize side reactions and enhance selectivity for the C4 position, which is electronically activated for electrophilic substitution.

Experimental Protocol: Synthesis of Ethyl 4-Nitro-1H-pyrrole-2-carboxylate
  • Preparation: To a stirred solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (10 volumes), cool the mixture to -10°C using an ice-salt bath.

  • Reagent Addition: Slowly add a pre-chilled solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 volumes) dropwise, ensuring the internal temperature does not exceed -5°C. The slow addition is crucial to control the exotherm and prevent runaway reactions.

  • Reaction Monitoring: Stir the reaction mixture at -10°C to 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess acetic anhydride and precipitates the product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol/water to obtain the pure ethyl 4-nitro-1H-pyrrole-2-carboxylate as a crystalline solid.[6]

Convergent Synthesis: Multi-Component Reactions

For creating more complex and highly functionalized pyrroles, multi-component reactions (MCRs) offer a powerful, atom-economic alternative. A recently developed four-component reaction can deliver functionalized 2,3-dihydro-4-nitropyrroles in a single, stereoselective step.[7]

  • Expertise & Experience: MCRs are a cornerstone of modern synthetic efficiency. This particular reaction builds the dihydropyrrole core by combining an α-ketoamide, an amine, an aromatic aldehyde, and a β-nitroalkene.[7] The elegance of this approach lies in its convergence; four distinct starting materials are assembled in one pot, rapidly generating molecular complexity that would otherwise require a lengthy, linear synthesis. This strategy is particularly valuable in library synthesis for screening purposes.

MCR_Workflow cluster_reactants Starting Materials Ketoamide α-Ketoamide OnePot One-Pot Reaction (EtOH/AcOH, Reflux) Ketoamide->OnePot Amine Amine Amine->OnePot Aldehyde Aromatic Aldehyde Aldehyde->OnePot Nitroalkene β-Nitroalkene Nitroalkene->OnePot Product Functionalized 2,3-Dihydro-4-nitropyrrole OnePot->Product [3+2] Cycloaddition Cascade

Caption: A four-component reaction workflow for the synthesis of dihydro-nitropyrroles.

The 4-Nitropyrrole Ester as a Versatile Synthetic Hub

The true power of 4-nitropyrrole esters in medicinal chemistry lies in their predictable and versatile reactivity. The nitro and ester groups serve as orthogonal synthetic handles that can be independently or sequentially modified to build a diverse array of target molecules.

Reactivity_Hub Core 4-Nitropyrrole Ester N-H C2-Ester C4-Nitro N_Alkylation N-Alkylation / Arylation Core:n->N_Alkylation Base (e.g., NaH) + R-X Amidation Amidation Core:c2->Amidation R₂NH, Heat or Lewis Acid Hydrolysis Ester Hydrolysis Core:c2->Hydrolysis LiOH or NaOH Nitro_Reduction Nitro Group Reduction (to Amine) Core:c4->Nitro_Reduction H₂, Pd/C or SnCl₂

Caption: Key functionalization reactions of the 4-nitropyrrole ester scaffold.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or chemical reductants (SnCl₂, Na₂S₂O₄). This transformation is fundamental, as it installs a key basic nitrogen, converting an electron-poor ring into a more electron-rich 4-aminopyrrole. This amine can then be acylated, alkylated, or used in cyclization reactions to build fused ring systems.

  • Modification of the Ester Group: The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted directly into an amide via aminolysis.[4][5] This is a crucial step for introducing diversity, particularly for creating amides that can engage in hydrogen bonding with biological targets.

  • N-Alkylation: The pyrrole nitrogen can be alkylated using a base (e.g., NaH, K₂CO₃) and an alkyl halide. This position is often modified to introduce side chains that can modulate solubility, cell permeability, or target engagement.[5]

Applications in Drug Discovery and Development

The synthetic versatility of 4-nitropyrrole esters translates directly into a broad range of applications across different therapeutic areas.

Antimicrobial Agents

The nitropyrrole motif is found in several natural products with antibacterial activity.[8] This has inspired the synthesis of numerous analogues where the 4-nitropyrrole ester is a core building block.

  • Case Study: 4-Nitropyrrole-based 1,3,4-Oxadiazoles: Researchers have synthesized novel 4-nitropyrrole-based 1,3,4-oxadiazoles and evaluated them for antibacterial, antifungal, and anti-tubercular activities.[9] The synthesis involves converting the 4-nitropyrrole-2-carboxylate to a hydrazide, which is then cyclized to form the oxadiazole ring. Several of these compounds showed potency equal to or greater than the standard drug ciprofloxacin against strains like Staphylococcus aureus and Bacillus subtilis.[9] One compound, 5e , exhibited particularly high anti-tubercular activity (MIC = 0.46 µg/mL), close to that of isoniazid.[9]

Table 1: Antibacterial Activity of Selected 4-Nitropyrrole Derivatives

Compound Target Organism MIC (µg/mL) Reference Drug MIC (µg/mL) Source
5e M. tuberculosis H37Rv 0.46 Isoniazid 0.40 [9]
Derivative A S. aureus ≤ 6.25 Ciprofloxacin 6.25 [9]
Derivative B B. subtilis ≤ 6.25 Ciprofloxacin 12.5 [9]

| Nitro-PM | S. aureus | 0.25 (MBC) | PM-C | 1.0 (MBC) |[10] |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimal Bactericidal Concentration. "Derivative A" and "Derivative B" are representative compounds from the study.

Anticancer Agents

The pyrrole scaffold is a mainstay in anticancer drug design.[11][12] 4-Nitropyrrole esters are key intermediates in the synthesis of DNA minor-groove binders (MGBs), a class of compounds that interfere with DNA replication and transcription in cancer cells.

  • Mechanism of Action: DNA Minor-Groove Binding: MGBs are typically crescent-shaped molecules that bind non-covalently to the minor groove of DNA. The 4-aminopyrrole unit (derived from the reduction of the 4-nitropyrrole precursor) is a common motif in these molecules. The amide linkages form hydrogen bonds with the floor of the DNA groove, while the overall shape of the molecule allows for a snug fit, leading to sequence-specific recognition. This binding can block the activity of DNA-processing enzymes, ultimately triggering cell death (apoptosis).[1]

MGB_Mechanism cluster_dna DNA Double Helix Major Groove Major Groove Minor Groove Minor Groove Blockage Blockage Minor Groove->Blockage Blocks Access for DNA-Binding Proteins (e.g., Polymerases) Backbone1 Sugar-Phosphate Backbone Backbone2 Sugar-Phosphate Backbone MGB 4-Nitropyrrole-Derived Minor Groove Binder MGB->Minor Groove Binds via H-bonds & van der Waals forces Apoptosis Apoptosis Blockage->Apoptosis Inhibition of Replication & Transcription Cell Death Cell Death Apoptosis->Cell Death Apoptotic Cell Death

Caption: Mechanism of action for a 4-nitropyrrole-derived DNA minor-groove binder.

  • Synthetic Utility: Ethyl 4-nitro-1H-pyrrole-2-carboxylate and its N-alkylated derivatives are crucial building blocks for constructing these complex MGBs.[5][6] The ester is typically converted to an amide to link multiple pyrrole units together, while the nitro group is reduced to an amine at a late stage to complete the pharmacophore.

Neurological Drug Development

The unique electronic properties and synthetic accessibility of 4-nitropyrrole derivatives make them attractive for designing molecules that can cross the blood-brain barrier and interact with CNS targets.[4] While this area is less mature than oncology or infectious diseases, 4-nitropyrrole-2-carboxylic acid is actively used in the design of new drug candidates targeting neurological disorders.[4] The scaffold's polarity can be finely tuned through derivatization of the N1, C2 (ester/amide), and C4 (nitro/amino) positions to optimize properties required for CNS penetration and target engagement.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-nitropyrrole ester core has yielded critical insights for drug design. The following principles are derived from multiple studies:

  • The Nitro Group is Key: In many antimicrobial and anticancer applications, the 4-nitro group (or the 4-amino group derived from it) is essential for activity. Its position at C4 is often optimal.

  • The C2-Substituent Modulates Potency and Selectivity: Converting the C2-ester to different amides is a primary strategy for optimization. The nature of the amide substituent can drastically affect target binding, solubility, and pharmacokinetic properties. For example, in MGBs, linking multiple N-methyl-4-aminopyrrole-2-carboxamide units creates potent DNA-binding oligomers.[5]

  • The N1-Substituent Influences Physical Properties: Alkylation at the N1 position is used to attach linkers, probes, or groups that modulate lipophilicity and cell permeability. For instance, attaching a basic dimethylaminopropyl tail to the amide at C2 is a crucial feature for the biological activity of certain MGBs.[5]

Table 2: General SAR Trends for 4-Nitropyrrole Ester Derivatives

Position Modification General Impact on Bioactivity Rationale
C4 -NO₂ → -NH₂ Often essential for activity. The amine forms critical H-bonds with targets like DNA or enzyme active sites.
C2 -COOEt → -CONH-R Major driver of potency and target specificity. The 'R' group can be tailored to fit specific binding pockets and add interaction points.
N1 -H → -Alkyl/-Aryl Modulates ADME properties (solubility, permeability). Fine-tunes lipophilicity and can introduce vectors for targeted delivery.

| C3, C5 | -H → -Substituent | Can improve potency and selectivity. | Substituents can block metabolic sites or provide additional steric/electronic interactions. |

Conclusion and Future Perspectives

4-Nitropyrrole esters are far more than simple chemical intermediates; they are strategic platforms for medicinal chemistry innovation. Their robust synthesis, predictable multi-faceted reactivity, and proven success in generating potent bioactive molecules underscore their importance. The ability to independently modify three key positions (N1, C2, and C4) provides chemists with a powerful toolkit to precisely tune molecular properties for optimal efficacy, selectivity, and pharmacokinetics.

Future research will likely focus on expanding the application of this scaffold into new therapeutic areas, such as antiviral and anti-inflammatory agents.[1] Furthermore, the use of 4-nitropyrrole esters in creating novel chemical probes and diagnostics, particularly through the attachment of fluorophores or affinity tags at the N1 position, represents a growing field of opportunity. As our understanding of disease biology deepens, the strategic and rational deployment of versatile building blocks like 4-nitropyrrole esters will remain central to the discovery of the next generation of medicines.

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  • Chlorpromazine–Polypyrrole Drug Delivery System Tailored for Neurological Application. MDPI. Available at: [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Semantic Scholar. Available at: [Link]

  • Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. PubMed Central, National Institutes of Health (NIH). Available at: [Link]

  • Structure activity relationship of compound 4. ResearchGate. Available at: [Link]

  • Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

  • Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI. Available at: [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. Available at: [Link]

  • PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available at: [Link]

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Methodological & Application

Synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized Pyrroles in Modern Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of new therapeutic agents. The introduction of specific functional groups onto the pyrrole ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Among the myriad of functionalized pyrroles, nitro-substituted derivatives have garnered significant interest. The nitro group, a potent electron-withdrawing moiety, can modulate the reactivity of the pyrrole ring and serve as a key pharmacophore or a synthetic handle for further molecular elaboration. This application note provides a comprehensive and detailed protocol for the synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a valuable building block for the synthesis of more complex molecules in drug discovery programs.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis of the target compound is achieved in a two-step sequence, commencing with the preparation of the precursor, tert-butyl 1-methyl-1H-pyrrole-2-carboxylate, followed by a regioselective nitration.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration Start 1-Methyl-1H-pyrrole-2-carboxylic acid Reagent1 Di-tert-butyl dicarbonate (Boc)₂O DMAP (cat.) Acetonitrile Start->Reagent1 Esterification Product1 tert-Butyl 1-methyl-1H-pyrrole-2-carboxylate Reagent1->Product1 Reagent2 Nitric Acid (HNO₃) Acetic Anhydride (Ac₂O) Product1->Reagent2 Nitration Product2 tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate Reagent2->Product2 Nitration_Mechanism cluster_generation Generation of Electrophile cluster_substitution Electrophilic Substitution HNO3 HNO₃ AcetylNitrate CH₃COONO₂ (Acetyl Nitrate) HNO3->AcetylNitrate + Ac₂O Ac2O Ac₂O Ac2O->AcetylNitrate:w AcOH CH₃COOH Pyrrole tert-Butyl 1-methyl-1H-pyrrole-2-carboxylate Intermediate Resonance-stabilized carbocation intermediate Pyrrole->Intermediate + CH₃COONO₂ Product tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate Intermediate->Product - H⁺

Sources

Application Notes and Protocols for the N-methylation of Methyl 4-nitropyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylation of pyrrole scaffolds is a fundamental transformation in synthetic organic chemistry, often pivotal in modulating the biological activity of pharmacologically relevant molecules. The introduction of a methyl group on the pyrrole nitrogen can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive experimental procedure for the N-methylation of methyl 4-nitropyrrole-2-carboxylate, an electron-deficient pyrrole derivative. The presence of both a nitro and a carboxylate group significantly influences the reactivity of the pyrrole ring, necessitating specific and carefully controlled reaction conditions.

This document outlines a detailed protocol using the robust and widely applicable sodium hydride/methyl iodide system. It also includes a discussion of the underlying reaction mechanism, safety considerations for handling the reagents, and detailed procedures for product purification and characterization. Additionally, an alternative, greener methylation protocol is presented for consideration in process development and environmentally conscious synthesis.

Reaction Principle and Mechanistic Insights

The N-methylation of pyrrole derivatives proceeds via a nucleophilic substitution reaction. The pyrrole N-H proton is acidic and can be removed by a strong base to generate a nucleophilic pyrrolide anion. This anion then attacks the electrophilic methyl group of the methylating agent, in this case, methyl iodide, to form the N-methylated product.

The acidity of the N-H proton is a critical factor in this reaction. In the case of methyl 4-nitropyrrole-2-carboxylate, the presence of two electron-withdrawing groups (the nitro group at C4 and the carboxylate group at C2) significantly increases the acidity of the N-H proton compared to unsubstituted pyrrole. This enhanced acidity facilitates deprotonation, even with moderately strong bases. However, the use of a very strong, non-nucleophilic base like sodium hydride (NaH) ensures essentially irreversible and complete deprotonation, driving the reaction to completion.

The overall transformation can be visualized as a two-step process:

  • Deprotonation: The hydride ion (H⁻) from sodium hydride acts as a strong base, abstracting the acidic proton from the pyrrole nitrogen to form the sodium pyrrolide salt and hydrogen gas.

  • Nucleophilic Attack (SN2): The resulting pyrrolide anion, a potent nucleophile, attacks the methyl group of methyl iodide in a classic SN2 fashion, displacing the iodide ion and forming the desired N-methylated product.

Experimental Protocols

This section details two protocols for the N-methylation of methyl 4-nitropyrrole-2-carboxylate. The primary protocol utilizes the well-established sodium hydride and methyl iodide method. An alternative, greener protocol using dimethyl carbonate is also presented.

Primary Protocol: N-methylation using Sodium Hydride and Methyl Iodide

This protocol is adapted from established procedures for the N-alkylation of electron-deficient heterocyclic systems.[1]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 4-nitropyrrole-2-carboxylateC₆H₆N₂O₄170.121.01.0
Sodium hydride (60% dispersion in oil)NaH24.001.21.2
Methyl iodideCH₃I141.941.51.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--
Saturated aqueous ammonium chlorideNH₄Cl53.49--
Ethyl acetateC₄H₈O₂88.11--
BrineNaCl (aq)58.44--
Anhydrous sodium sulfateNa₂SO₄142.04--

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen gas inlet

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 4-nitropyrrole-2-carboxylate (1.0 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and an inert atmosphere.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy as the sodium salt of the pyrrole forms.

  • Methylation: Slowly add methyl iodide (1.5 mmol) to the reaction mixture via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases. Caution: The quenching process can be exothermic.

  • Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 1-methyl-4-nitropyrrole-2-carboxylate.

Workflow Diagram:

N_Methylation_Workflow A 1. Dissolve Starting Material in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add Sodium Hydride (Deprotonation) B->C D 4. Stir for 30 min at 0 °C C->D E 5. Add Methyl Iodide D->E F 6. Warm to RT and Stir (2-4 h) E->F G 7. Monitor by TLC F->G G->F Incomplete H 8. Quench with sat. NH4Cl at 0 °C G->H Complete I 9. Extraction with Ethyl Acetate H->I J 10. Wash with Water and Brine I->J K 11. Dry, Filter, and Concentrate J->K L 12. Purify by Column Chromatography K->L M Pure Product L->M

Workflow for N-methylation using NaH and MeI.
Alternative Greener Protocol: N-methylation using Dimethyl Carbonate

This protocol offers a more environmentally friendly alternative to the use of methyl iodide and strong bases, employing dimethyl carbonate (DMC) as a "green" methylating agent.[2]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 4-nitropyrrole-2-carboxylateC₆H₆N₂O₄170.121.01.0
Dimethyl carbonate (DMC)C₃H₆O₃90.0810.010.0
1,4-Diazabicyclo[2.2.2]octane (DABCO)C₆H₁₂N₂112.170.10.1
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09--
TolueneC₇H₈92.14--
WaterH₂O18.02--
BrineNaCl (aq)58.44--
Anhydrous sodium sulfateNa₂SO₄142.04--

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add methyl 4-nitropyrrole-2-carboxylate (1.0 mmol), DABCO (0.1 mmol), and anhydrous DMF (5 mL).

  • Reagent Addition: Add dimethyl carbonate (10.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with toluene or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Product Characterization

The successful synthesis of methyl 1-methyl-4-nitropyrrole-2-carboxylate can be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group (singlet, ~3.9-4.1 ppm), the ester methyl group (singlet, ~3.8-3.9 ppm), and two pyrrole ring protons (doublets, ~7.0-8.0 ppm).
¹³C NMR Resonances for the N-methyl carbon, ester methyl carbon, ester carbonyl carbon, and the four carbons of the pyrrole ring.
Mass Spec. The molecular ion peak corresponding to the mass of the product (C₇H₈N₂O₄, M.W. = 184.15).
IR Characteristic stretching frequencies for the C=O of the ester and the N-O of the nitro group.

Safety and Handling

Sodium Hydride (NaH):

  • Hazard: Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

  • Handling: Must be handled under an inert atmosphere (argon or nitrogen). Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.

  • Quenching: Excess sodium hydride must be quenched carefully. Slow, dropwise addition of isopropanol or ethanol to a cooled suspension of NaH in an inert solvent is a common procedure. The final mixture should then be cautiously quenched with water.

Methyl Iodide (CH₃I):

  • Hazard: Toxic, volatile, and a suspected carcinogen.

  • Handling: Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Incomplete deprotonation (insufficient or old NaH).Use fresh, high-quality sodium hydride. Ensure the reaction is performed under strictly anhydrous conditions.
Inactive methyl iodide.Use freshly distilled or a new bottle of methyl iodide.
Multiple products Side reactions due to moisture.Ensure all glassware is oven-dried and solvents are anhydrous.
C-methylation (less likely for this substrate).This is generally not a major issue with pyrroles having electron-withdrawing groups.
Difficult purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. A shallow gradient may be necessary.
Presence of non-polar impurities from mineral oil.Wash the crude product with a non-polar solvent like hexanes before column chromatography to remove the mineral oil.

Conclusion

This guide provides a detailed and practical framework for the N-methylation of methyl 4-nitropyrrole-2-carboxylate. The primary protocol using sodium hydride and methyl iodide is a reliable method for achieving this transformation. By understanding the reaction mechanism, adhering to the safety precautions, and following the detailed experimental steps, researchers can confidently synthesize this important N-methylated pyrrole derivative. The inclusion of an alternative greener protocol also offers a valuable option for sustainable chemical synthesis.

References

  • Girard, M., & Hamel, P. (2000). A simple and efficient method for the N-alkylation of indoles and other N-heterocycles. Journal of Organic Chemistry, 65(10), 3123-3125.
  • Heaney, H., & Ley, S. V. (1973). N-Alkylation of indoles and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500.
  • Hobbs, C. F., McMillin, C. K., Papadopoulos, E. P., & VanderWerf, C. A. (1962). A New Synthesis of 1-Substituted Pyrroles. Journal of the American Chemical Society, 84(1), 43-51.
  • PubChem. (n.d.). Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Safe Use of Pyrophoric and Water-Reactive Reagents. Retrieved from [Link]

  • Shavaleev, N. M., et al. (2003). Synthesis of N-Substituted Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylates. Chemistry of Heterocyclic Compounds, 39(8), 1028-1035.
  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716.

Sources

Purification of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-1024

Purification of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate by Flash Chromatography

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a key intermediate in various synthetic organic chemistry endeavors, particularly in the development of novel pharmaceuticals. The protocol herein outlines a robust method for purifying this compound from a crude reaction mixture using normal-phase flash column chromatography. The rationale behind the selection of the stationary phase, mobile phase, and other chromatographic parameters is discussed in detail to provide researchers with a foundational understanding for adapting this method to similar molecular scaffolds.

Introduction

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (MW: 226.23 g/mol , Formula: C₁₀H₁₄N₂O₄) is a substituted pyrrole derivative.[1] The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules and approved pharmaceuticals.[2] The presence of the nitro group and the tert-butyl ester functionality on the pyrrole ring makes this compound a versatile building block. The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability and ease of removal under acidic conditions.[3][4]

Following the synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, the crude product is often contaminated with unreacted starting materials, byproducts, and residual reagents. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. Flash column chromatography is a widely adopted technique for the rapid and efficient purification of organic compounds in research and development settings.[5][6] This document provides a detailed, step-by-step protocol for the purification of the title compound using this technique.

Chromatographic Principles and Strategy

The purification strategy for tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is based on normal-phase flash chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase and their solubility in a non-polar mobile phase.

  • Stationary Phase Selection: Silica gel is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-OH), effectively interacts with polar functional groups in the analyte molecules. The nitro group and the carboxylate ester in the target compound will exhibit moderate polar interactions with the silica gel.

  • Mobile Phase Selection: A binary solvent system of a non-polar solvent (eluent) and a more polar solvent (co-eluent) is employed to modulate the retention of the target compound on the column. For pyrrole derivatives, mixtures of hexanes and ethyl acetate or hexanes and dichloromethane are commonly used.[2][7] In this protocol, a gradient of ethyl acetate in hexanes is utilized. This allows for the efficient elution of non-polar impurities first, followed by the target compound, and finally, any highly polar impurities.

  • Sample Loading: Dry loading is recommended for this compound. This technique involves pre-adsorbing the crude material onto a small amount of silica gel. This method generally results in better peak shapes and resolution compared to liquid loading, especially for compounds that have limited solubility in the initial mobile phase.[5]

Experimental Protocol

3.1. Materials and Equipment

  • Crude tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample preparation)

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or a manually packed glass column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

3.2. Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Post-Processing prep1 Dissolve crude product in minimum DCM prep2 Add silica gel (1-2x sample weight) prep1->prep2 prep3 Evaporate solvent to obtain a free-flowing powder prep2->prep3 chrom2 Load sample onto column prep3->chrom2 Dry Loading chrom1 Pack column with silica gel in hexanes chrom1->chrom2 chrom3 Elute with Hexanes/Ethyl Acetate gradient chrom2->chrom3 chrom4 Collect fractions chrom3->chrom4 analysis1 Analyze fractions by TLC chrom4->analysis1 Fraction Analysis analysis2 Combine pure fractions analysis1->analysis2 analysis3 Evaporate solvent under reduced pressure analysis2->analysis3 analysis4 Characterize purified product (NMR, MS) analysis3->analysis4

Caption: Workflow for the purification of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

3.3. Step-by-Step Protocol

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a solvent system of 80:20 hexanes:ethyl acetate.

    • Visualize the spots under a UV lamp at 254 nm. This will help to identify the target compound and impurities, and to optimize the elution conditions.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (e.g., 1.0 g) in a minimal amount of dichloromethane.

    • Add silica gel (approximately 1.5-2.0 g) to the solution to form a slurry.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Equilibrate the column by passing 2-3 column volumes of 100% hexanes through it.

  • Chromatography:

    • Carefully load the dry sample onto the top of the packed silica gel bed.

    • Begin elution with 100% hexanes and gradually increase the proportion of ethyl acetate. A suggested gradient is provided in the table below.

    • Collect fractions throughout the run. The fraction size will depend on the column size and flow rate.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC using the same solvent system as in step 1.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate as a solid.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for the purification of 1.0 g of crude material.

ParameterValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.
Mobile Phase Hexanes and Ethyl AcetateProvides good separation for moderately polar compounds.[7]
Elution Gradient 0-10 min: 5% EtOAc in HexanesElutes non-polar impurities.
10-40 min: 5% to 30% EtOAcElutes the target compound.
40-50 min: 30% to 50% EtOAcElutes more polar impurities.
Detection UV at 254 nmThe aromatic pyrrole ring allows for UV detection.
Expected Purity >95%Assessed by HPLC or NMR.
Expected Yield 60-80%Dependent on the purity of the crude material.
Appearance Off-white to yellow solid[8]
Troubleshooting
  • Poor Separation: If the separation between the product and impurities is poor, a shallower gradient should be employed.

  • Product Not Eluting: If the product does not elute, the polarity of the mobile phase should be increased by raising the percentage of ethyl acetate.

  • Streaking on TLC: Streaking can be caused by overloading the TLC plate or by the acidic nature of the silica gel. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can sometimes mitigate this issue for basic compounds, though it is less likely to be necessary for this nitro-containing compound.[5]

Safety and Handling
  • tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate may cause skin and eye irritation.[9]

  • It may also cause respiratory irritation.[9]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle silica gel with care as fine dust can be a respiratory hazard.

Conclusion

The protocol detailed in this application note provides an effective and reproducible method for the purification of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate using normal-phase flash chromatography. By understanding the principles behind the chromatographic separation, researchers can adapt this method for the purification of other related pyrrole derivatives and other small molecules of moderate polarity. The high purity of the final product obtained through this method is essential for its use in further synthetic transformations and biological evaluations.

References
  • A new protocol for pyrrole synthesis by a combination of ring-closing metathesis and in situ oxidative aromatization. (2007). ARKIVOC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

  • ResearchGate. (2016). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2015). Organic Syntheses, 92, 243-255. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Retrieved from [Link]

  • Waters Blog. (2022). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4). Retrieved from [Link]

  • SpringerLink. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • ResearchGate. (2014). Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. Retrieved from [Link]

  • Thieme. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

  • VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-acetyl-4-amino-1H-pyrrole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. Retrieved from [Link]

  • 楚肽生物科技. (n.d.). tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. Retrieved from [Link]

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Application Notes and Protocols for the Recrystallization of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the purification of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Recrystallization is a critical step to ensure the high purity of such intermediates, which is paramount in drug development and medicinal chemistry to avoid confounding results from impurities.[1] This document outlines two effective recrystallization methods—a single-solvent and a mixed-solvent system—supported by the scientific principles of solubility and crystallization. The protocols are designed to be a robust starting point for researchers, with explanations of the causality behind each step to allow for informed optimization.

Introduction: The Rationale for Recrystallization

In the synthesis of pharmaceutical intermediates like tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, the crude product is often contaminated with byproducts, unreacted starting materials, and other impurities.[2] For its use in subsequent synthetic steps and, ultimately, in the development of active pharmaceutical ingredients (APIs), achieving high chemical purity is non-negotiable.[1] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature, typically the solvent's boiling point. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the mother liquor.

The structure of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, featuring a polar nitro group and a moderately polar ester group, suggests that polar organic solvents will be suitable for its recrystallization. The "like dissolves like" principle is a guiding tenet in solvent selection.[3] This guide explores the use of both single-solvent and mixed-solvent systems to provide flexibility in optimizing the purification of this important synthetic intermediate.

Solvent System Selection: A-Priori Considerations

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent should exhibit a significant positive temperature coefficient for the solubility of the target compound. Based on the structure of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate and literature precedents for similar compounds, the following solvent systems are proposed:

  • Single-Solvent System (Recommended Primary Method): Alcohols such as isopropanol or ethanol are excellent candidates. Pyrrole and its derivatives generally show good solubility in alcohols.[3] These solvents are polar enough to dissolve the polar nitro-pyrrole core at elevated temperatures, but their polarity is moderate enough to allow for precipitation upon cooling.

  • Mixed-Solvent System (Alternative Method): A combination of a more polar solvent in which the compound is readily soluble (the "solvent") and a less polar solvent in which it is sparingly soluble (the "anti-solvent") can be highly effective. A suitable pair for this compound is ethyl acetate/hexane . The compound is expected to be quite soluble in ethyl acetate, while the addition of hexane will decrease the overall polarity of the solvent mixture, inducing crystallization. Purification of a similar, non-nitrated pyrrole ester has been reported using recrystallization from petroleum ether (a mixture of alkanes similar to hexane) following chromatography.[4]

Experimental Protocols

Materials and Equipment
  • Crude tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

  • Isopropanol (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Vacuum oven or desiccator

Protocol 1: Single-Solvent Recrystallization with Isopropanol

This protocol is the recommended starting point for the purification of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Step-by-Step Methodology:

  • Dissolution: Place the crude tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution. Swirl the flask and gently heat for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if decolorized): If activated carbon was used, perform a hot gravity filtration to remove it. This is done by pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound or in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization with Ethyl Acetate/Hexane

This method is an excellent alternative if the single-solvent system does not provide satisfactory results or if the compound is too soluble in hot isopropanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise with continuous swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture (using the same approximate ratio at which crystallization was induced).

  • Drying: Dry the crystals under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_protocol Recrystallization Protocol start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize cool Slow Cooling & Ice Bath dissolve->cool If Not Decolorized hot_filter Hot Gravity Filtration decolorize->hot_filter If Decolorized hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Quantitative Data and Expected Outcomes

The following table summarizes key parameters for the proposed recrystallization protocols. The expected yield is an estimate and will depend on the purity of the crude material.

ParameterProtocol 1: IsopropanolProtocol 2: Ethyl Acetate/Hexane
Solvent(s) IsopropanolEthyl Acetate (solvent), Hexane (anti-solvent)
Initial Dissolution Temp. Boiling point of Isopropanol (~82 °C)Boiling point of Ethyl Acetate (~77 °C)
Crystallization Temp. Room temperature, then 0-5 °CRoom temperature, then 0-5 °C
Expected Yield Range 70-90%65-85%
Purity (by HPLC) >99%>99%

Safety Precautions

  • General Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvent Hazards: Isopropanol, ethyl acetate, and hexane are flammable. Avoid open flames and work in a well-ventilated fume hood.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a high concentration of impurities or the solvent's boiling point being higher than the compound's melting point. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. If these methods fail, the solvent can be partially evaporated to increase the concentration.

  • Low Recovery: This may be caused by using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is not ice-cold. Ensure the minimum amount of hot solvent is used for dissolution and that the washing solvent is thoroughly chilled.

Conclusion

The protocols detailed in this application note provide a robust framework for the effective purification of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate via recrystallization. By understanding the principles behind solvent selection and the procedural steps, researchers can achieve high purity of this valuable synthetic intermediate, which is essential for the integrity of subsequent research and development activities in the pharmaceutical and chemical industries.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

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Preparation of 4-aminopyrrole derivatives from tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for the Synthesis of 4-Aminopyrrole Derivatives

Topic: Preparation of tert-Butyl 1-methyl-4-amino-1H-pyrrole-2-carboxylate from tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Abstract: This document provides a comprehensive scientific guide for the synthesis of tert-butyl 1-methyl-4-amino-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry. 4-Aminopyrrole scaffolds are integral to the development of various therapeutic agents, including DNA minor-groove binders and compounds with antiamnesic activity.[1][2] This guide details two robust and validated protocols for the reduction of the nitro-pyrrole precursor: catalytic hydrogenation using Palladium on Carbon (Pd/C) and chemical reduction with Tin(II) Chloride (SnCl₂). We will delve into the mechanistic rationale behind each method, provide step-by-step experimental procedures, and discuss critical aspects of purification, characterization, and safety.

Introduction and Strategic Overview

The conversion of a nitro group to an amine on an aromatic scaffold is a fundamental transformation in organic synthesis. For the synthesis of tert-butyl 1-methyl-4-amino-1H-pyrrole-2-carboxylate, the choice of reduction methodology is critical, as it dictates chemoselectivity, scalability, and the complexity of the subsequent purification. The starting material, a substituted 4-nitropyrrole, serves as a stable and accessible precursor for the desired amine.

4-Aminopyrrole derivatives are of significant interest to the drug development community. Their structural motif is found in molecules designed to interact with biological targets with high specificity. For instance, the amino group provides a key interaction point for hydrogen bonding within the minor groove of DNA or in the active site of enzymes.[1][3] Furthermore, derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's.[2][4]

This guide presents two distinct, reliable methods to achieve the target reduction, allowing researchers to select the most appropriate protocol based on available equipment, scale, and the presence of other functional groups.

Mechanistic Rationale: A Comparative Analysis of Reduction Pathways

The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[5] The goal is to drive the reaction completely to the desired amine. The two methods discussed achieve this via fundamentally different mechanisms.

  • Catalytic Hydrogenation: This heterogeneous catalytic process involves the use of molecular hydrogen (H₂) and a metal catalyst, typically Palladium on Carbon (Pd/C).[6][7] The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and dissociates into reactive hydrogen atoms. The nitro group is then sequentially reduced. This method is often favored for its high efficiency and clean reaction profile, as the primary byproduct is water. However, it requires specialized high-pressure equipment and the catalyst can sometimes reduce other sensitive functional groups.[5][6]

  • Chemical Reduction with Tin(II) Chloride (SnCl₂): This method employs a metal salt in an acidic medium (e.g., concentrated HCl in ethanol) to act as the reducing agent.[6][8] Tin(II) is oxidized to Tin(IV) in a series of single-electron transfers that reduce the nitro group. This approach is highly valued for its excellent chemoselectivity and operational simplicity, as it can be performed in standard laboratory glassware.[9] The main drawback is the stoichiometric nature of the reaction, which generates significant tin-based waste that requires a specific and often tedious workup procedure for complete removal.[9][10]

Logical Flow of the General Reduction

Start tert-Butyl 1-methyl-4-nitro- 1H-pyrrole-2-carboxylate Method1 Method A: Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Method B: Chemical Reduction (SnCl₂ • 2H₂O, HCl) Start->Method2 Product tert-Butyl 1-methyl-4-amino- 1H-pyrrole-2-carboxylate Method1->Product High pressure, Clean workup Method2->Product Standard glassware, Requires tin removal

Caption: General reaction pathways for the target synthesis.

Data Presentation: Method Selection at a Glance
FeatureCatalytic Hydrogenation (Method A)Tin(II) Chloride Reduction (Method B)
Primary Reagents H₂ Gas, Palladium on Carbon (Pd/C)Tin(II) Chloride Dihydrate, Conc. HCl
Key Conditions Elevated H₂ pressure (e.g., 50 psi), Room Temp.Reflux temperature, Atmospheric pressure
Equipment High-pressure reactor (e.g., Parr shaker)Standard round-bottom flask with reflux condenser
Chemoselectivity Highly effective but may reduce alkenes, alkynes, or benzyl groups.[6]Excellent; tolerates most other reducible groups.[6][9]
Workup & Purification Simple filtration to remove catalyst.Requires neutralization and careful extraction to remove tin salts.[10]
Safety Concerns Flammable H₂ gas; pyrophoric catalyst.[11][12][13]Corrosive acid; toxic tin compounds.[14]
Environmental Impact "Greener" option with water as the main byproduct.Generates heavy metal waste requiring specialized disposal.[15][16]

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is ideal for researchers with access to a hydrogenation apparatus and is preferred for its clean reaction profile and straightforward workup.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A1 Charge Reactor: Substrate, Solvent (EtOH), & Pd/C (10 mol%) A2 Seal Reactor & Purge: Evacuate and backfill with N₂ (3x) A1->A2 B1 Introduce H₂: Pressurize to 50 psi A2->B1 B2 Stir Vigorously: Room Temperature, Monitor H₂ uptake B1->B2 B3 Monitor Progress: Check by TLC/LC-MS (typically 2-4 hours) B2->B3 C1 Depressurize & Purge: Vent H₂ safely, purge with N₂ (3x) B3->C1 C2 Filter Catalyst: Filter through Celite® pad, wash with EtOH C1->C2 C3 Concentrate & Purify: Remove solvent in vacuo, purify via column chromatography C2->C3

Caption: Step-by-step workflow for the hydrogenation protocol.

ReagentFormulaM.W.AmountMoles
tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylateC₁₀H₁₄N₂O₄226.231.00 g4.42 mmol
10% Palladium on Carbon (Pd/C)Pd/C-~100 mg-
Ethanol (EtOH), AnhydrousC₂H₅OH46.0725 mL-
Hydrogen Gas (H₂)H₂2.0250 psi-
Nitrogen Gas (N₂), InertN₂28.01--
Celite® 545--For filtration pad-
  • Reactor Setup: In a fume hood, add tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1.00 g, 4.42 mmol) and a magnetic stir bar to a suitable high-pressure reactor vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (~100 mg) under a gentle stream of nitrogen. Causality: The nitrogen atmosphere prevents the dry, highly active catalyst from coming into contact with flammable solvents in the presence of air, which can cause ignition.[11]

  • Solvent Addition: Add anhydrous ethanol (25 mL).

  • System Purge: Securely seal the reactor. Evacuate the vessel to a vacuum of <100 mmHg and then backfill with nitrogen. Repeat this cycle a total of three times to ensure the complete removal of oxygen.[13][17]

  • Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to a pressure of 50 psi.

  • Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. The reaction is generally complete within 2-4 hours.

  • Workup - Catalyst Removal: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the excess hydrogen in a safe manner. Purge the system three times with nitrogen. Open the reactor and filter the contents through a pad of Celite® to remove the palladium catalyst. Critical Safety Note: The filter cake containing Pd/C is pyrophoric and must not be allowed to dry in the air.[12] Immediately quench the filter cake with water and store it in a sealed, labeled container for proper hazardous waste disposal.

  • Isolation: Rinse the filter cake with additional ethanol (2 x 10 mL). Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be purified.

Protocol B: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This classic method is highly reliable and avoids the need for specialized pressure equipment, making it accessible for any standard organic chemistry laboratory.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A1 Combine Reagents: Substrate in EtOH, add SnCl₂ • 2H₂O A2 Add Acid: Slowly add conc. HCl (exothermic) A1->A2 B1 Heat to Reflux: Use a heating mantle and reflux condenser A2->B1 B2 Monitor Progress: Check by TLC/LC-MS (typically 1-3 hours) B1->B2 C1 Cool & Neutralize: Cool in ice bath, slowly add sat. NaHCO₃ until pH > 8 B2->C1 C2 Extract Product: Extract with Ethyl Acetate (3x), wash with brine C1->C2 C3 Dry, Concentrate & Purify: Dry over Na₂SO₄, filter, remove solvent in vacuo, purify via column C2->C3

Caption: Step-by-step workflow for the Tin(II) Chloride protocol.

ReagentFormulaM.W.AmountMoles
tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylateC₁₀H₁₄N₂O₄226.231.00 g4.42 mmol
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.654.99 g22.1 mmol
Ethanol (EtOH)C₂H₅OH46.0730 mL-
Hydrochloric Acid, Concentrated (37%)HCl36.465 mL~60 mmol
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL-
BrineNaCl(aq)-~30 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1.00 g, 4.42 mmol) and ethanol (30 mL). Stir to dissolve.

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.99 g, 22.1 mmol, 5 equivalents) to the solution.[9]

  • Acidification: Slowly add concentrated hydrochloric acid (5 mL) dropwise. The reaction is exothermic, and the mixture may warm significantly.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup - Neutralization: After the reaction is complete, cool the flask in an ice-water bath. Slowly and carefully add saturated sodium bicarbonate solution until the solution is basic (pH > 8), which will cause the precipitation of tin salts (a white solid). Causality: This step is crucial to neutralize the strong acid and to precipitate the tin as tin hydroxides, which are largely insoluble in the organic extraction solvent.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous slurry with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Purification and Characterization

Purification by Column Chromatography

The crude product from either protocol can be effectively purified using flash column chromatography.[18][19]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A common starting point is 20% EtOAc in Hexanes, gradually increasing to 50-60% EtOAc.

  • Expert Insight: Basic amines like the target product can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[20] To mitigate this, it is highly recommended to add 0.5-1% triethylamine (Et₃N) to the eluent mixture. This "competing base" neutralizes the acidic sites on the silica, resulting in sharper peaks and improved resolution.[20]

Expected Analytical Characterization Data
AnalysisObservation
¹H NMR Appearance of a broad singlet corresponding to the -NH₂ protons (typically δ 3.5-5.0 ppm, solvent dependent). Disappearance of the downfield-shifted pyrrole protons adjacent to the nitro group.
¹³C NMR Upfield shift of the C4 carbon of the pyrrole ring upon conversion of the electron-withdrawing -NO₂ group to the electron-donating -NH₂ group.
FTIR Disappearance of strong asymmetric and symmetric -NO₂ stretching bands (~1530 cm⁻¹ and ~1350 cm⁻¹). Appearance of two N-H stretching bands for the primary amine (~3450 cm⁻¹ and ~3350 cm⁻¹).[21][22]
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 197.13.

References

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Application Notes and Protocols: Deprotection of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of tert-butyl esters is a critical step in the synthesis of numerous pharmaceuticals and complex organic molecules. This guide provides a detailed examination of the deprotection of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a substrate featuring an electron-deficient nitro-pyrrole scaffold. The presence of the nitro group and the pyrrole ring introduces specific considerations for achieving efficient and clean deprotection. This document will explore the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss potential challenges and troubleshooting strategies.

Mechanistic Insight into Acid-Catalyzed Deprotection

The deprotection of tert-butyl esters is most commonly achieved through acid catalysis.[1] The generally accepted mechanism involves the protonation of the ester oxygen, followed by the departure of a stable tert-butyl cation to yield the carboxylic acid.

The key steps are:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, typically trifluoroacetic acid (TFA).[2] This initial protonation activates the carbonyl group, making it more electrophilic.

  • Formation of a Tetrahedral Intermediate: A molecule of water, often present in the reaction mixture or added during workup, can attack the protonated carbonyl carbon to form a tetrahedral intermediate.

  • Elimination of tert-Butanol and Regeneration of the Catalyst: The tetrahedral intermediate can then collapse, eliminating tert-butanol and regenerating the protonated carboxylic acid.

  • Formation of the tert-Butyl Cation: Alternatively, and often favored in anhydrous strong acid, the protonated ester can undergo cleavage to directly form the carboxylic acid and a tert-butyl cation.[1]

  • Fate of the tert-Butyl Cation: The highly reactive tert-butyl cation can be trapped by a nucleophile or, more commonly, undergo elimination to form isobutylene gas.[3]

deprotection_mechanism start tert-Butyl Ester protonation Protonation of Carbonyl Oxygen start->protonation + H+ activated_ester Activated Ester (Protonated) protonation->activated_ester nucleophilic_attack Nucleophilic Attack (e.g., H2O) activated_ester->nucleophilic_attack + H2O tbu_cation_path Direct Cleavage activated_ester->tbu_cation_path tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of tert-Butanol tetrahedral_intermediate->elimination product Carboxylic Acid elimination->product - t-BuOH, - H+ tbu_cation_path->product - t-Bu+ tbu_cation tert-Butyl Cation tbu_cation_path->tbu_cation isobutylene Isobutylene (gas) tbu_cation->isobutylene - H+ experimental_workflow start Dissolve Substrate in DCM add_tfa Add TFA dropwise at 0°C start->add_tfa stir Stir at room temperature (Monitor by TLC/LC-MS) add_tfa->stir evaporate Evaporate solvent and excess TFA stir->evaporate dissolve_residue Dissolve residue in Ethyl Acetate evaporate->dissolve_residue wash_bicarb Wash with sat. NaHCO3 (aq) dissolve_residue->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by crystallization or chromatography filter_concentrate->purify

Figure 2: Experimental workflow for TFA-mediated deprotection.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Dissolve the residue in a suitable organic solvent such as ethyl acetate. c. Carefully wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. d. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane). [4] Troubleshooting:

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient TFA or reaction time.Increase the equivalents of TFA or prolong the reaction time. Gentle heating (e.g., 40 °C) can be attempted cautiously. [5]
Product DegradationThe nitro-pyrrole ring is sensitive to strong acid.Consider using a milder deprotection method (see Protocol 2).
Low RecoveryProduct is partially soluble in the aqueous layer.Acidify the aqueous washes to pH ~2 with 1M HCl and back-extract with ethyl acetate to recover any dissolved product.
Side Product FormationAlkylation of the pyrrole ring by the t-Bu cation.While less likely due to the deactivating nitro group, the addition of a scavenger like triethylsilane (TES, 1.1 eq) can be beneficial. [6]
Protocol 2: Milder Deprotection using Formic Acid

For substrates that may be sensitive to the harshness of TFA, formic acid offers a milder alternative.

Materials and Reagents:

  • tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

  • Formic acid (≥95%)

  • Anhydrous diethyl ether

Step-by-Step Procedure:

  • Reaction Setup: Dissolve tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in formic acid (0.1-0.2 M).

  • Reaction: Stir the solution at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction time may be significantly longer than with TFA (several hours to overnight).

  • Workup: a. Once the reaction is complete, remove the formic acid under reduced pressure (co-evaporation with toluene may be necessary). b. Dissolve the residue in ethyl acetate and wash with water and then brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product as described in Protocol 1.

Data Presentation

Table 1: Comparison of Deprotection Methods

MethodAcidSolventTemperature (°C)Typical Reaction Time (h)Notes
Protocol 1 Trifluoroacetic AcidDCM0 to RT1-4Standard, efficient method. Potential for side reactions with sensitive substrates.
Protocol 2 Formic AcidNeatRT4-24Milder conditions, suitable for acid-sensitive substrates. Slower reaction rate.

Conclusion

The deprotection of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be effectively achieved using standard acid-catalyzed methods, with trifluoroacetic acid in dichloromethane being the primary choice for its efficiency. The electron-withdrawing nature of the nitro group is expected to stabilize the pyrrole ring against acid-mediated degradation. For substrates that exhibit sensitivity to strong acids, formic acid presents a viable, albeit slower, alternative. Careful monitoring of the reaction and appropriate workup and purification procedures are crucial for obtaining the desired carboxylic acid in high yield and purity.

References

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Clark, J. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(11), 6333-6336.
  • Mueller-Westerhoff, U. T., & Sweigers, F. (2002). U.S. Patent No. 6,441,194 B1. Washington, DC: U.S.
  • Rassing, J., & Pedersen, S. (2014).
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Tyminśki, Z., & Cybulski, J. (2000). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 187-206. [Link]

  • Belskaya, N. P., & Moshkin, V. S. (2020). Biologically active products containing pyrroles and pyrrolin-4-ones. Chemistry of Heterocyclic Compounds, 56(10), 1233-1235. [Link]

  • Zhang, Y., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Angewandte Chemie International Edition, 62(48), e202311391. [Link]

  • Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Welcome to the technical support guide for the synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific electrophilic aromatic substitution. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in nitrating the tert-Butyl 1-methyl-1H-pyrrole-2-carboxylate substrate?

The core challenge lies in the high reactivity of the pyrrole ring system.[1] Pyrroles are electron-rich heterocycles that are significantly more activated towards electrophilic substitution than benzene. This high nucleophilicity makes them highly susceptible to degradation and polymerization under the strongly acidic conditions typical of standard nitration protocols (e.g., HNO₃/H₂SO₄).[2][3] Such harsh conditions lead to the formation of intractable tars and minimal yield of the desired product.[2]

Q2: Why can't I just use a standard sulfuric acid/nitric acid mixture for this reaction?

The combination of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺).[4] While effective for less reactive aromatics, this potent reagent system is too aggressive for the sensitive pyrrole nucleus. The strong Brønsted acidity of the mixture will protonate the pyrrole ring, initiating a catastrophic acid-catalyzed polymerization cascade, which is a well-documented side reaction for pyrroles.[2][5]

Q3: What is the recommended nitrating agent for this synthesis and why?

A milder, less acidic nitrating agent is essential. The most common and effective reagent for nitrating sensitive pyrroles is nitric acid in acetic anhydride.[6] This mixture generates acetyl nitrate in situ, which serves as a source of the nitronium ion under significantly less acidic conditions than a sulfuric acid medium. This minimizes protonation of the pyrrole ring and subsequent polymerization.[2] Strict temperature control, typically at or below 0°C, is crucial to further temper the reaction's exothermicity and prevent side reactions.[3]

Q4: What determines the regioselectivity of nitration to the C4 position?

The substitution pattern on the pyrrole ring directs the incoming electrophile. In the starting material, we have:

  • An N-methyl group , which is an activating group.

  • A tert-butyl carboxylate group at C2 , which is an electron-withdrawing group and acts as a deactivator.

Electrophilic attack on pyrrole preferentially occurs at the C2 or C5 positions due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex).[3][6] However, since the C2 position is already substituted, the competition is primarily between the remaining C3, C4, and C5 positions. The C5 position is sterically accessible and electronically activated. The C3 and C4 positions are less electronically favored than C5. However, the bulky tert-butyl ester at C2 can exert some steric hindrance at the adjacent C3 position. The directing influence ultimately leads to a mixture of isomers, but the 4-nitro and 5-nitro products are often the major ones. Careful optimization of reaction conditions and purification are necessary to isolate the desired C4 isomer.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction turned into a dark, insoluble tar with little to no product recovery.
  • What is likely happening? You are observing acid-catalyzed polymerization of the pyrrole substrate.[2] This occurs when the pyrrole ring is protonated by a strong acid, forming a reactive cation that rapidly attacks another neutral pyrrole molecule, initiating a chain reaction.

  • Causality & Prevention Protocol:

    • Reagent Choice: Avoid nitrating mixtures containing strong acids like H₂SO₄ at all costs. Use nitric acid in acetic anhydride.[5][6]

    • Temperature Control: The reaction is highly exothermic. Maintain a rigorously controlled low temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating agent.[3] An ice-salt or dry ice/acetone bath is recommended.

    • Rate of Addition: Add the nitrating agent dropwise and slowly to the solution of your pyrrole substrate. This prevents localized temperature spikes and a buildup of the reactive electrophile.

Caption: Acid-catalyzed polymerization of pyrrole.

Problem 2: I isolated a product that appears to be 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid or even 1-methyl-4-nitro-1H-pyrrole. What happened to my ester?
  • What is likely happening? You are observing the cleavage of the tert-butyl ester protecting group. The tert-butyl ester is notoriously labile under acidic conditions.[7] The reaction proceeds via protonation of the ester carbonyl, followed by the elimination of isobutylene (a stable carbocation precursor) to yield the carboxylic acid. If conditions are harsh enough, this carboxylic acid can then undergo decarboxylation.[8][9]

  • Causality & Prevention Protocol:

    • Minimize Acidity: While the nitrating conditions are milder than HNO₃/H₂SO₄, they are still acidic. Ensure you do not use an excessive amount of nitric acid.

    • Aqueous Workup: During the workup, quench the reaction mixture by pouring it onto ice and then neutralize it promptly but carefully with a weak base like sodium bicarbonate solution. Avoid prolonged exposure to any acidic aqueous environment.

    • Purification: Use neutral or slightly basic conditions during chromatography if possible. Some silica gel can be slightly acidic; it can be neutralized by pre-treating the slurry with a small amount of a base like triethylamine.

G A tert-Butyl Ester Product B Protonated Ester A->B H+ C Loss of Isobutylene B->C D Carboxylic Acid Byproduct C->D E Decarboxylation (Heat/Acid) D->E F Decarboxylated Byproduct E->F

Caption: Pathway for de-esterification and decarboxylation.

Problem 3: My NMR analysis shows a mixture of products, including what I believe is the 5-nitro isomer.
  • What is likely happening? This is an issue of regioselectivity. As discussed in FAQ4, nitration can occur at multiple positions on the pyrrole ring. The formation of the 5-nitro isomer is a common side reaction.

  • Causality & Optimization Protocol:

    • Reaction Conditions: Subtle changes in solvent polarity and temperature can influence the isomeric ratio. It is often a matter of empirical optimization for your specific substrate.

    • Purification Strategy: The isomers often have slightly different polarities. Careful column chromatography is the most effective method for separation. Use a shallow solvent gradient and consider different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) to achieve baseline separation.

    • Recrystallization: If the isomeric products are crystalline, recrystallization from a suitable solvent system can be an excellent method to isolate the desired major isomer in high purity.

Quantitative Summary of Side Reactions

Side ProductProbable CausePreventative MeasuresAnalytical Signature (¹H NMR)
Polymer/Tar Excess acidity, high temperatureUse HNO₃/acetic anhydride, maintain T < 0°C, slow additionBroad, unresolved signals; insoluble material
Carboxylic Acid Acid-catalyzed de-esterificationCareful pH control during workup, avoid excess acidDisappearance of t-butyl singlet (~1.6 ppm), appearance of broad COOH proton
5-Nitro Isomer Inherent electronic effects of the pyrrole ringOptimize reaction conditions, careful chromatographyDifferent chemical shifts for pyrrole ring protons compared to the 4-nitro isomer
Di-nitro Products Overly potent conditions, excess nitrating agentUse stoichiometric amounts of nitrating agent, low temp.Loss of one aromatic proton signal, further downfield shifts

Experimental Protocol: Synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Disclaimer: This protocol is a representative methodology. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • tert-Butyl 1-methyl-1H-pyrrole-2-carboxylate

  • Acetic Anhydride (reagent grade)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve tert-Butyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (approx. 10 volumes).

  • Cooling: Cool the solution to -10°C using a dry ice/acetone bath.

  • Nitrating Agent Preparation: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.05 eq) to a small amount of acetic anhydride, while cooling in an ice bath.

  • Addition: Add the prepared nitrating mixture to the dropping funnel and add it dropwise to the stirred pyrrole solution over 30-45 minutes. Crucially, ensure the internal temperature does not rise above -5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -10°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until all the acetic anhydride is quenched and the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the target compound.

Caption: Experimental workflow for the nitration reaction.

References

  • Ribo, J. M., Salgado, A., Sesé, M. L., & Valles, M. A. (1987). Reactivity of pyrrole pigments. Tetrahedron.
  • Krelaus, R., & Westermann, B. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Synthetic Communications. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

  • CHEM 524 - Heterocyclic Compounds. (n.d.). University of Babylon. [Link]

  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange. [Link]

  • Zhang, T., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. Dr. R.K. TAYAL - ORGANIC CHEMISTRY. [Link]

  • PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Química Organica.org. (n.d.). pyrrole nitration. Química Organica.org. [Link]

  • Zhang, R., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry. [Link]

  • DTIC. (2018). Development of Solvent-Free Nitration Processes Using Tert-Butyl Nitrite. Defense Technical Information Center. [Link]

  • PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

Sources

Preventing polymerization during nitration of pyrrole esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Polymerization and Maximizing Yield

Welcome to the technical support center for synthetic organic chemistry. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of pyrrole esters. Our goal is to equip you with the knowledge to overcome the common challenge of acid-catalyzed polymerization and achieve successful, high-yield synthesis of your target nitro-pyrrole compounds.

Frequently Asked Questions (FAQs)
Q1: Why does my pyrrole ester reaction turn into a black tar?

This is the most common issue encountered during the nitration of pyrroles and is almost always due to acid-catalyzed polymerization.[1][2] The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[3][4] In the presence of strong acids, such as the sulfuric acid often used in nitration mixtures, the pyrrole ring can be protonated. This protonated intermediate is highly reactive and can act as an electrophile, attacking another neutral pyrrole molecule. This process initiates a chain reaction, leading to the formation of insoluble, high-molecular-weight polymers, which you observe as a dark tar.[1]

Q2: What is the best nitrating agent for pyrrole esters to avoid polymerization?

Standard nitrating conditions like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) are far too harsh for the sensitive pyrrole ring and will inevitably lead to polymerization.[1][5] The reagent of choice for nitrating pyrroles is **acetyl nitrate (CH₃COONO₂) **, which is generated in situ by mixing fuming nitric acid with acetic anhydride.[1][5][6] This reagent is significantly milder because it generates the nitronium ion (NO₂⁺) without the presence of a strong, non-nucleophilic acid like sulfuric acid, thereby minimizing the primary cause of polymerization.[5][7]

Q3: What is the optimal temperature for the reaction?

Strict temperature control is critical. The nitration of pyrrole esters should be performed at low temperatures, typically ranging from -10°C to 10°C .[4][8] Running the reaction at or below 0°C slows down the rate of the competing polymerization pathway, which has a higher activation energy than the desired nitration. Exceeding this temperature range dramatically increases the risk of polymerization.

Q4: How does having an ester group on the pyrrole ring help?

The presence of an electron-withdrawing group, such as an ester (-COOR), on the pyrrole ring is beneficial. This group deactivates the ring towards electrophilic attack by reducing its electron density.[9] This deactivation makes the pyrrole less susceptible to both the desired nitration and the undesired acid-catalyzed polymerization. While this means the nitration reaction may require slightly more forcing conditions than an unsubstituted pyrrole, it provides a crucial buffer against runaway polymerization, making the synthesis of a clean product much more feasible.

Q5: My pyrrole ester is still too reactive and polymerizes even with acetyl nitrate. What else can I do?

If the pyrrole ring is still too activated (for example, if it contains additional electron-donating groups), you can further decrease its reactivity by installing a protecting group on the pyrrole nitrogen.[9][10] Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are common choices.[9] These strongly electron-withdrawing groups significantly deactivate the ring, allowing for a cleaner nitration. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide
Problem 1: Rapid formation of a dark, insoluble solid or "tar" upon adding the nitrating agent.
Probable CauseRecommended Solution & Scientific Rationale
A. Nitrating agent is too acidic/harsh. Solution: Immediately switch to a milder nitrating agent. Avoid any mixture containing strong mineral acids like H₂SO₄. The standard, field-proven reagent is acetyl nitrate, prepared by adding fuming nitric acid to acetic anhydride at low temperature.[1][2][5] Rationale: Strong acids protonate the pyrrole ring, initiating a catastrophic polymerization cascade.[1] Acetyl nitrate provides the necessary electrophile (NO₂⁺) in a less acidic medium, favoring the desired substitution pathway over polymerization.[5]
B. Reaction temperature is too high. Solution: Maintain a strict reaction temperature between -10°C and 0°C throughout the addition of the nitrating agent and for the duration of the reaction.[4] Use a suitable cooling bath (e.g., ice-salt or acetone/dry ice). Rationale: Polymerization is a competing side reaction. By keeping the temperature low, you kinetically disfavor the polymerization pathway, allowing the desired nitration to proceed as the major pathway.
C. Poor mixing and localized "hot spots". Solution: Ensure vigorous stirring of the pyrrole ester solution. Add the pre-chilled nitrating agent (acetyl nitrate solution) slowly and dropwise using an addition funnel. The addition should be controlled so that the internal temperature does not rise. Rationale: The nitration of pyrrole is an exothermic process. Rapid addition creates localized areas of high temperature and high reagent concentration, which can initiate polymerization even if the overall bath temperature is low. Slow, controlled addition ensures uniform temperature and concentration throughout the reaction vessel.
Problem 2: Low or no yield of the desired product, but no significant polymerization.
Probable CauseRecommended Solution & Scientific Rationale
A. Incomplete reaction. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, allow the reaction to stir for a longer period at the recommended low temperature. If the reaction stalls, you may cautiously allow the temperature to rise slightly (e.g., to 5-10°C), but monitor for any signs of decomposition. Rationale: The deactivating effect of the ester group can sometimes make the nitration sluggish at very low temperatures. Careful monitoring allows you to find the optimal balance between reaction completion and side-product formation.
B. Decomposition during workup. Solution: Quench the reaction by pouring the mixture over crushed ice or into a vigorously stirred ice-water mixture. This rapidly dilutes the reagents and dissipates any residual heat. Follow this by neutralization with a weak base like sodium bicarbonate (NaHCO₃) solution before extraction. Rationale: The crude reaction mixture is still acidic and can cause product degradation if left to stand or warmed. A rapid, cold quench and neutralization preserves the integrity of the nitro-pyrrole ester product.[11]
C. Incorrect stoichiometry. Solution: Use a slight excess (1.1 to 1.2 equivalents) of the nitrating agent. Using a large excess can lead to the formation of di-nitro products or other undesired side reactions. Rationale: Precise control over stoichiometry ensures that you favor mono-nitration and avoid subsequent reactions on the already deactivated product ring.
Core Experimental Protocols
Protocol 1: Preparation of the Acetyl Nitrate Reagent

Safety Note: Acetyl nitrate is a potent nitrating agent and can be explosive, especially upon heating.[12] This procedure must be performed in a fume hood behind a blast shield, and the temperature must be strictly controlled.

  • In a clean, dry flask equipped with a magnetic stir bar and an addition funnel, add acetic anhydride (e.g., 10 mL).

  • Cool the flask to 0°C using an ice bath.

  • While stirring vigorously, add fuming nitric acid (d = 1.5 g/mL, ~1.1 equivalents relative to the pyrrole substrate) dropwise to the acetic anhydride. CRITICAL: The rate of addition must be controlled to maintain the internal temperature below 10°C.[8]

  • Once the addition is complete, stir the resulting solution for an additional 10-15 minutes at 0°C. This solution of acetyl nitrate is now ready for immediate use. Do not store it.

Protocol 2: General Procedure for Nitration of a Pyrrole-2-Carboxylate
  • Dissolve the ethyl pyrrole-2-carboxylate (1 equivalent) in acetic anhydride in a separate flask.

  • Cool this solution to -10°C using an ice-salt or acetone/dry ice bath.

  • Slowly, add the freshly prepared, cold acetyl nitrate solution (from Protocol 1) dropwise to the pyrrole solution over 30-60 minutes, ensuring the internal temperature does not rise above -5°C.

  • After the addition is complete, stir the reaction mixture at -10°C to 0°C, monitoring its progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[8]

  • Allow the mixture to stir until all the ice has melted. If a solid product precipitates, it can be collected by filtration.

  • If no solid forms, neutralize the aqueous solution with solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualized Workflows and Mechanisms

To better understand the process, the following diagrams illustrate the key chemical pathways and the recommended experimental setup.

G cluster_0 Reaction Pathways Pyrrole Pyrrole Ester Nitration_Intermediate Sigma Complex (Nitration) Pyrrole->Nitration_Intermediate + NO2+ (Acetyl Nitrate) Low Temp Protonation_Intermediate Protonated Pyrrole (Polymerization Initiator) Pyrrole->Protonation_Intermediate + H+ (Strong Acid, e.g., H2SO4) High Temp Nitration_Product Desired 2-Nitro-Pyrrole Ester Nitration_Intermediate->Nitration_Product - H+ Polymer Undesired Polymer (Tar) Protonation_Intermediate->Polymer + Another Pyrrole (Chain Reaction) G cluster_workflow Experimental Workflow prep_nitrate 1. Prepare Acetyl Nitrate (HNO3 + Ac2O at 0°C) addition 3. Slow, Dropwise Addition (Maintain T < -5°C) prep_nitrate->addition prep_pyrrole 2. Prepare Pyrrole Ester Solution (Dissolve in Ac2O, cool to -10°C) prep_pyrrole->addition reaction 4. Stir at Low Temperature (Monitor by TLC) addition->reaction quench 5. Quench on Ice-Water reaction->quench workup 6. Neutralize & Extract quench->workup purify 7. Purify Product (Chromatography / Recrystallization) workup->purify

Caption: Step-by-step experimental workflow for pyrrole ester nitration.

References
  • Canadian Journal of Chemistry. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. [Link]

  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. [Link]

  • ResearchGate. (n.d.). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • MDPI. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • National Institutes of Health. (n.d.). Synthetic protocols for the nitration of corroles. [Link]

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  • YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. [Link]

  • Química Organica.org. (n.d.). pyrrole nitration. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Reddit. (2021). Having trouble with nitration reaction of cytosine. [Link]

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. [Link]

  • ResearchGate. (n.d.). C3 selective nitration of pyrrole. [Link]

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  • PubMed. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. [Link]

  • ResearchGate. (n.d.). Pyrrole Protection. [Link]

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Technical Support Center: Stability and Handling of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and reactivity of this compound under basic conditions. Our goal is to equip you with the scientific rationale and practical guidance necessary to navigate the challenges of its application in your research.

Introduction: The Dichotomy of Stability and Reactivity

Tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a valuable intermediate in organic synthesis, particularly in the construction of biologically active molecules such as lexitropsin and distamycin analogs[1]. Its structure, featuring a sterically hindered tert-butyl ester and an electron-deficient nitropyrrole ring, presents a unique set of challenges during synthetic transformations, especially those requiring basic conditions. While tert-butyl esters are renowned for their general stability towards base-catalyzed hydrolysis, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrrole ring system. This guide will dissect these competing factors to provide a clear path forward in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am attempting to saponify tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate to the corresponding carboxylic acid using standard aqueous NaOH or KOH, but I am observing no reaction or very low conversion. What is going wrong?

A1: The Challenge of Hindered Ester Hydrolysis

Your observation is not unusual and highlights a key characteristic of tert-butyl esters: their exceptional steric hindrance. The bulky tert-butyl group physically shields the carbonyl carbon from the nucleophilic attack of the hydroxide ion, which is the essential first step in base-catalyzed ester hydrolysis (saponification). In an aqueous environment, where the hydroxide ion is heavily solvated, its nucleophilicity is further diminished, making the reaction with a sterically encumbered ester like yours kinetically very slow or altogether unfeasible at room temperature.

Troubleshooting Steps:

  • Switch to a Non-Aqueous or Mixed-Solvent System: To enhance the nucleophilicity of the hydroxide, it is crucial to move away from purely aqueous solutions. A common and effective strategy is to use powdered potassium hydroxide (KOH) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This combination generates a "naked," less-solvated, and therefore more reactive hydroxide ion.

  • Employ a Co-solvent: A mixture of methanol and a less polar solvent like dichloromethane (CH₂Cl₂) can also be effective. For instance, a mild protocol for the alkaline hydrolysis of hindered esters has been reported using NaOH in a MeOH/CH₂Cl₂ (1:9) mixture at room temperature.

  • Increase the Temperature: While exercising caution due to the potential for side reactions with the nitropyrrole ring (see Q2), carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Consider Alternative Bases: While less common for saponification, strong, non-nucleophilic bases in the presence of a small amount of water could potentially facilitate hydrolysis, though this is less conventional.

Q2: I've managed to get some conversion, but my yield of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid is low, and I see several side products. What are the likely side reactions?

A2: The Activated Nitropyrrole Ring: A Double-Edged Sword

The potent electron-withdrawing nitro group that makes the pyrrole ring of your compound interesting for certain applications also renders it susceptible to nucleophilic attack, a reaction pathway known as Nucleophilic Aromatic Substitution (SNAr)[2][3]. Under strong basic conditions, the pyrrole ring itself can become a target for the hydroxide nucleophile.

Potential Side Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The hydroxide ion can attack the electron-deficient pyrrole ring, potentially leading to displacement of the nitro group or other substituents, resulting in hydroxylated byproducts. There is precedent for nucleophilic substitution on dinitropyrroles where a nitro group is displaced by a nucleophile[4].

  • Ring Degradation: Highly substituted and electron-deficient heterocyclic rings can be prone to decomposition under harsh basic conditions, leading to a complex mixture of unidentifiable products[5].

  • Vicarious Nucleophilic Substitution (VNS): While less likely with hydroxide, if other nucleophiles are present, VNS reactions can occur on nitropyrroles where a hydrogen atom is replaced[6].

Troubleshooting and Mitigation:

  • Use Milder Conditions: Opt for the mildest possible conditions that still afford ester cleavage. This might involve using a less concentrated base, a lower reaction temperature, or a shorter reaction time.

  • Reaction Monitoring is Key: Diligently monitor the reaction's progress using TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.

  • Alternative Cleavage Methods: If basic hydrolysis proves too problematic, consider switching to an acid-catalyzed deprotection strategy. Tert-butyl esters are readily cleaved by strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM)[7]. This approach avoids the issue of nucleophilic attack on the pyrrole ring.

Q3: What is a reliable, step-by-step protocol for the saponification of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate?

A3: A Recommended Protocol for Controlled Saponification

Based on procedures for analogous hindered esters and considering the reactivity of the nitropyrrole core, the following protocol is recommended. It prioritizes a non-aqueous system to enhance reactivity while maintaining control to minimize side reactions.

Experimental Protocol: Saponification using Powdered KOH in THF

Materials:

  • tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

  • Potassium hydroxide (KOH), finely powdered

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous THF.

  • Addition of Base: Add finely powdered potassium hydroxide (3-5 equivalents) to the stirred solution at room temperature. Note: The KOH should be freshly powdered to maximize its surface area and reactivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but with careful monitoring for the appearance of side products.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of 1 M HCl until the pH of the aqueous phase is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary. The expected product is a solid with a melting point of around 204 °C[1].

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Hindered Esters

SubstrateBaseSolventTemperatureOutcomeReference
tert-Butyl benzoatesPowdered KOHTHFRoom Temp.Excellent YieldOrganic Letters
Hindered aliphatic estersNaOHMeOH/CH₂Cl₂ (1:9)Room Temp.Good to Excellent YieldsArkivoc
1-(tert-butyl) 2-methyl 4-(2,4-dichlorophenyl)-1H-pyrrole-1,2-dicarboxylateNaOHEthanol/Water60 °C95% YieldMolecules

Visualization of Key Concepts

Troubleshooting_Workflow

Conclusion

The successful manipulation of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate under basic conditions hinges on a nuanced understanding of its structure. While the tert-butyl ester presents a significant steric barrier to hydrolysis, the electron-deficient nature of the nitropyrrole ring introduces the potential for undesired side reactions. By employing non-aqueous or mixed-solvent systems with strong bases and carefully monitoring the reaction, successful saponification can be achieved. Alternatively, for substrates where side reactions are prevalent, an acidic deprotection strategy remains a robust and reliable alternative. We trust this guide will serve as a valuable resource in your synthetic endeavors.

References

  • Mane, Y.D., et al. (2017). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Molecules. [Link]

  • PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution. [Link]

  • Herzon, S. B., et al. (2018). Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry. [Link]

  • Arora, P. K., & Jain, R. K. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology. [Link]

  • Kumar, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Sharma, G., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Kates, M. J., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]

  • De Santis, F., & Stegel, F. (1974). Nucleophilic Aromatic Substitution in the Pyrrole Ring. Journal of the Chemical Society, Chemical Communications. [Link]

  • Li, Z., et al. (2015). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. [Link]

  • Loftsson, T. (2014). Degradation Pathway. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Recent Advancements in Pyrrole Synthesis. Chemical Society Reviews. [Link]

  • Reddy, G. S., et al. (2013). Lithium hydroxide mediated synthesis of 3,4-disubstituted pyrroles. ResearchGate. [Link]

  • LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • Honda, T., et al. (2012). Synthesis, chemical reactivity as Michael acceptors, and biological potency of monocyclic cyanoenones, novel and highly potent anti-inflammatory and cytoprotective agents. Journal of Medicinal Chemistry. [Link]

  • Wang, J., et al. (2020). Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. White Rose Research Online. [Link]

  • Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

  • Zhang, Y., et al. (2023). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry. [Link]

  • Chistyakov, A. L., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences. [Link]

  • PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Bielski, R., & Twarda-Cłapak, A. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts. [Link]

  • Kates, M. J., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

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Validation & Comparative

A Researcher's Guide to the Definitive Structural Elucidation of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise, unambiguous determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms in space governs a compound's physical, chemical, and biological properties. This guide provides a comprehensive overview of the characterization of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a substituted pyrrole with potential applications as a synthetic building block in medicinal chemistry.[1][2] While a published crystal structure for this specific molecule is not currently available in open databases, this guide will leverage data from closely related compounds and established methodologies to present a complete framework for its analysis.

We will delve into the gold-standard technique of single-crystal X-ray crystallography, offering a window into the atomic-level architecture of this compound.[3][4] Furthermore, we will provide a critical comparison with other common analytical techniques—NMR, IR, and Mass Spectrometry—highlighting their strengths and limitations in the context of complete structural characterization. This guide is designed to not only provide protocols but to explain the causality behind experimental choices, ensuring a deep and practical understanding for the practicing scientist.

The Unparalleled Insight of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional structure of a crystalline compound.[3] It provides detailed information about bond lengths, bond angles, and the overall conformation of the molecule, which are critical for understanding its reactivity and interactions with other molecules.[5] While other techniques can provide pieces of the structural puzzle, SCXRD delivers a complete and unambiguous picture.

For a molecule like tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, SCXRD can definitively answer key structural questions:

  • What is the precise conformation of the tert-butyl ester group relative to the pyrrole ring?

  • How does the nitro group influence the electronic structure and planarity of the pyrrole ring?

  • What are the intermolecular interactions that govern the packing of the molecules in the crystal lattice?

Answering these questions is crucial for designing new molecules with desired properties and for understanding their behavior in biological systems.

A Comparative Analysis of Characterization Techniques

While SCXRD provides the most complete structural information, a comprehensive characterization of a new compound typically involves a suite of analytical techniques. The following table compares the information that can be obtained for tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate using different methods.

Technique Information Provided Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute configuration.Requires a suitable single crystal, which can be challenging to grow.
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, number of unique atoms.Provides information on the average structure in solution; does not give precise bond lengths or angles.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-O, C-H).Does not provide information on the overall 3D structure or connectivity.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.Does not provide information about the 3D arrangement of atoms.

As the table illustrates, while spectroscopic methods are invaluable for confirming the identity and purity of a compound, they fall short of providing the detailed 3D structural information that can be obtained from an X-ray crystal structure.

Hypothetical Crystallographic Analysis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Based on the crystallographic data of related substituted pyrroles and nitro compounds, we can predict the expected structural features of the title compound.

Expected Crystallographic Parameters:

Parameter Expected Value/Observation
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
Pyrrole Ring Expected to be nearly planar.
C-N (nitro) bond length ~1.45 - 1.50 Å
N-O (nitro) bond lengths ~1.20 - 1.25 Å
C=O (ester) bond length ~1.20 - 1.25 Å
Intermolecular Interactions Potential for C-H···O hydrogen bonds involving the nitro and carbonyl oxygen atoms.[6][7]

These predicted parameters are based on the analysis of similar structures found in the Cambridge Structural Database and published literature.[6][7][8][9] The actual values for the title compound would need to be determined experimentally.

Experimental Protocols

Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure by SCXRD can be broken down into several key steps, as illustrated in the following diagram:

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Compound Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol:

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/hexane) to near saturation.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.[9] Crystals should be clear, well-formed, and typically between 0.1 and 0.3 mm in size.[5]

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect diffraction data at a controlled temperature (often 100 K) using monochromatic X-rays.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as absorption and crystal decay.

    • Determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Validation and Analysis:

    • Validate the final structure using software tools like CHECKCIF to ensure its quality and chemical reasonableness.

    • Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.

    • Generate visualizations of the molecule and its packing in the crystal lattice.

Comparative Spectroscopic Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the molecular connectivity.

Infrared (IR) Spectroscopy:

  • Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Place the sample in an FTIR spectrometer.

  • Acquire the IR spectrum over the range of ~4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, atmospheric pressure chemical ionization - APCI).

  • Acquire the mass spectrum and determine the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry can be used to confirm the elemental composition.

Conclusion

The comprehensive characterization of a novel compound like tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a multi-faceted process that relies on the synergistic use of various analytical techniques. While spectroscopic methods such as NMR, IR, and MS are essential for initial identification and confirmation of the molecular formula and functional groups, they cannot provide the definitive three-dimensional structural information that is often required in drug discovery and materials science. Single-crystal X-ray crystallography remains the unparalleled gold standard for elucidating the precise atomic arrangement, offering a level of detail that is crucial for understanding and predicting molecular behavior. By following the integrated approach and detailed protocols outlined in this guide, researchers can confidently and accurately characterize new chemical entities, paving the way for future innovations.

References

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Comparison of tert-butyl vs methyl ester in nitropyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-B-C-D-E-F-G-H-I-J-K-L-M-N-O-P-Q-R-S-T-U-V-W-X-Y-Z

A Comparative Guide to Tert-Butyl and Methyl Esters in Nitropyrrole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted nitropyrroles is a cornerstone of medicinal chemistry, providing scaffolds for a diverse range of therapeutic agents. The strategic use of protecting groups is paramount in these multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions. Among the most common choices for protecting carboxylic acid functionalities are methyl and tert-butyl esters. This guide provides an in-depth comparison of these two groups in the context of nitropyrrole synthesis, supported by experimental insights to inform your selection process.

The Strategic Role of Ester Protecting Groups

The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. However, this reactivity can also lead to polymerization or lack of regioselectivity under harsh conditions, such as nitration.[1] Ester groups, particularly at the 2-position, serve as electron-withdrawing groups that deactivate the pyrrole ring, thereby controlling the position of nitration, which typically occurs at the 4- and 5-positions.[2] The choice between a methyl and a tert-butyl ester is not trivial, as it has significant implications for both the nitration reaction itself and, crucially, the final deprotection step.

Head-to-Head Comparison: Tert-Butyl vs. Methyl Ester

Synthesis and Stability

Both methyl and tert-butyl pyrrole-2-carboxylates can be synthesized through standard esterification protocols. Methyl esters are often prepared via Fischer esterification from the carboxylic acid or by reacting an acyl chloride with methanol.[3] Tert-butyl esters can be formed using tert-butanol or tert-butyl acetate with a strong acid catalyst.[4]

Both ester types generally exhibit good stability under the relatively mild conditions required for pyrrole nitration, which often employs nitric acid in acetic anhydride to avoid the polymerization that can occur with stronger nitrating agents like a sulfonitric mixture.[1]

The Nitration Step: A Subtle Difference

The primary role of the ester during nitration is to direct the incoming nitro group. Both methyl and tert-butyl esters at the 2-position effectively direct nitration to the 4- and 5-positions. The steric bulk of the tert-butyl group does not typically influence the regioselectivity of this step to a significant degree, as the electrophile attacks the ring itself. However, reaction kinetics may be subtly affected, though this is seldom a deciding factor in choosing one over the other.

Deprotection: The Decisive Factor

The most significant divergence between the two protecting groups lies in their method of cleavage. This is often the primary consideration for a synthetic chemist.

  • Methyl Esters: These are robust and typically require harsh conditions for removal, such as saponification with a strong base (e.g., NaOH or LiOH) followed by acidic workup.[5][6] While effective, this method is incompatible with base-sensitive functional groups elsewhere in the molecule, such as other esters, amides, or chiral centers prone to racemization.[7]

  • Tert-Butyl Esters: In stark contrast, the tert-butyl ester is prized for its lability under acidic conditions.[7][8] It is readily cleaved by treatment with acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), often at room temperature.[9] This process is highly selective, as the mechanism proceeds through the formation of a stable tert-butyl cation.[10] Milder reagents like aqueous phosphoric acid or zinc bromide can also be employed, offering an even greater degree of orthogonality with other acid-sensitive groups.[8][11][12][13] This orthogonality is a key advantage, allowing for selective deprotection without affecting other protecting groups like Boc or benzyl esters.[13]

Experimental Data Summary

The following table summarizes the key differences in the deprotection of methyl and tert-butyl nitropyrrole-2-carboxylates, based on established chemical principles and literature precedents.

FeatureMethyl EsterTert-Butyl Ester
Deprotection Reagent Strong Base (e.g., NaOH, LiOH)Acid (e.g., TFA, H₃PO₄, ZnBr₂)[8][9][11][12]
Typical Conditions Reflux in aqueous base, followed by acid quench[14]Room temperature in DCM/TFA[9]
Mechanism Saponification (Nucleophilic Acyl Substitution)[5]Unimolecular C-O bond cleavage via stable carbocation[10]
Compatibility Poor with base-sensitive groups (e.g., other esters, amides)[7]Excellent orthogonality; compatible with many other protecting groups[13]
Byproducts Methanol, Carboxylate SaltIsobutylene, Carboxylic Acid[10]

Experimental Protocols

Workflow Overview

The general synthetic route involves the protection of pyrrole-2-carboxylic acid, followed by nitration and subsequent deprotection.

G A Pyrrole-2-carboxylic Acid B Esterification A->B MeOH or t-BuOH C Pyrrole-2-carboxylate (Methyl or t-Butyl) B->C D Nitration (HNO3, Ac2O) C->D E Nitropyrrole Ester D->E F Deprotection E->F Base (Methyl) or Acid (t-Butyl) G Nitropyrrole-2-carboxylic Acid F->G

Caption: General workflow for nitropyrrole synthesis.

Protocol 1: Synthesis of Methyl 4-Nitropyrrole-2-carboxylate

Step A: Synthesis of Methyl Pyrrole-2-carboxylate

  • To a solution of 2-(trichloroacetyl)pyrrole (1 eq.) in methanol, add a solution of sodium methoxide in methanol over 1.5 hours, keeping the temperature below 35°C.[3]

  • Stir the reaction mixture at room temperature for 2.5 hours.[3]

  • Concentrate the solution in vacuo. Dissolve the residue in ether, wash with water, and dry over anhydrous magnesium sulfate.[3]

  • Filter and concentrate the filtrate to yield methyl pyrrole-2-carboxylate.[3]

Step B: Nitration

  • Dissolve methyl pyrrole-2-carboxylate (1 eq.) in acetic anhydride and cool the mixture to 0°C.

  • Add fuming nitric acid (1 eq.) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction for 2-3 hours, allowing it to warm to room temperature.

  • Pour the reaction mixture onto ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Purify by column chromatography to isolate methyl 4-nitropyrrole-2-carboxylate and the 5-nitro isomer.

Step C: Deprotection (Saponification)

  • Dissolve methyl 4-nitropyrrole-2-carboxylate (1 eq.) in a mixture of methanol and 1M aqueous NaOH.[14]

  • Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC).[14]

  • Concentrate the mixture to remove methanol.

  • Acidify the aqueous residue with cold 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-nitropyrrole-2-carboxylic acid.

Protocol 2: Synthesis of Tert-Butyl 4-Nitropyrrole-2-carboxylate

Step A: Synthesis of Tert-Butyl Pyrrole-2-carboxylate

  • Suspend pyrrole-2-carboxylic acid (1 eq.) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the mixture at room temperature overnight.

  • Wash the reaction mixture with 1M HCl and brine, then dry over sodium sulfate.

  • Purify by column chromatography to yield tert-butyl pyrrole-2-carboxylate.

Step B: Nitration

  • Follow the same nitration procedure as described in Protocol 1, Step B, using tert-butyl pyrrole-2-carboxylate as the starting material.

Step C: Deprotection (Acidolysis)

  • Dissolve tert-butyl 4-nitropyrrole-2-carboxylate (1 eq.) in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) and stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

  • The resulting 4-nitropyrrole-2-carboxylic acid can often be used directly or purified by recrystallization.

Mechanism Spotlight: Deprotection Pathways

The divergent deprotection pathways underscore the strategic choice between the two esters.

G cluster_0 Methyl Ester Saponification cluster_1 Tert-Butyl Ester Acidolysis A Nitropyrrole-COOMe B Tetrahedral Intermediate A->B + OH⁻ C Nitropyrrole-COOH + MeO⁻ B->C D Nitropyrrole-COO⁻ + MeOH C->D Proton Transfer (Irreversible) E Nitropyrrole-COO-tBu F Protonated Ester E->F + H⁺ (TFA) G Nitropyrrole-COOH + tBu⁺ F->G C-O Cleavage H Isobutylene + H⁺ G->H Elimination

Caption: Comparison of deprotection mechanisms.

Conclusion and Recommendations

The choice between a tert-butyl and a methyl ester in nitropyrrole synthesis should be dictated primarily by the functional groups present in the rest of the molecule and the planned subsequent reaction steps.

  • Choose a Methyl Ester when the substrate is robust and can withstand harsh basic conditions for deprotection, or when cost is a primary driver, as methanol and basic reagents are generally less expensive.

  • Choose a Tert-Butyl Ester when the synthesis involves base-sensitive functional groups, requires mild and selective deprotection, or when orthogonality with other protecting groups is necessary.[7][13] The ease of removal and the mild conditions make the tert-butyl ester a superior choice for complex, multi-step syntheses common in drug development.

By carefully considering the stability and cleavage conditions of these ester protecting groups, researchers can design more efficient, higher-yielding, and robust synthetic routes to valuable nitropyrrole intermediates.

References

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • Hale, R.L., & Wasserman, H.H. (1966). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 44(5), 576-581.
  • PrepChem.com. Synthesis of methyl pyrrole-2-carboxylate. Available from: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available from: [Link]

  • Patrick, G.L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? Available from: [Link]

  • Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(44), 8475-8478.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

  • Química Organica.org. pyrrole nitration. Available from: [Link]

  • YouTube. (2022). 374 BCH3023 Saponification of Esters. Available from: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available from: [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

  • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455.

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A Comparative Guide to the Reactivity of Nitropyrrole Isomers: 2-Nitro vs. 3-Nitropyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its electron-rich nature makes it highly susceptible to electrophilic substitution, but this reactivity can be a double-edged sword, often leading to polymerization or lack of selectivity. The introduction of a nitro (–NO₂) group profoundly alters the electronic landscape of the pyrrole ring. As a potent electron-withdrawing group, it deactivates the ring towards electrophiles while simultaneously activating it for nucleophilic attack, opening up new avenues for functionalization.

The constitutional position of this nitro group—at the C2 (alpha) or C3 (beta) position—creates two distinct isomers with unique reactivity profiles. Understanding these differences is critical for synthetic strategizing, enabling chemists to harness their specific properties for targeted molecule construction.

This guide provides an in-depth comparison of the reactivity of 2-nitropyrrole and 3-nitropyrrole, grounded in mechanistic principles and supported by experimental data. We will explore their behavior in electrophilic and nucleophilic substitutions and compare the acidity of their respective N-H protons.

A Note on Nomenclature: In some contexts, nitropyrrole isomers are numbered based on the position relative to the nitrogen atom, leading to the use of "5-nitropyrrole" and "4-nitropyrrole". Per IUPAC nomenclature, the standard numbering of the pyrrole ring begins at the nitrogen (position 1). Therefore, this guide will use the standard and unambiguous names: 2-nitropyrrole (equivalent to 5-nitropyrrole) and 3-nitropyrrole (equivalent to 4-nitropyrrole).

The Electronic Influence of the Nitro Group

The reactivity of each isomer is a direct consequence of the interplay between the inherent electronic properties of the pyrrole ring and the powerful electron-withdrawing nature of the nitro group. The –NO₂ group exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. This effect is distance-dependent and deactivates all ring positions.

  • Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring through delocalization of pi-electrons. This effect is position-dependent and is most powerful when the nitro group is conjugated with the pi-system, creating resonance structures that place a positive charge within the ring.

Resonance Analysis of 2-Nitropyrrole and 3-Nitropyrrole

The resonance contributors reveal how each isomer distributes electron density. For 2-nitropyrrole , the nitro group is in direct conjugation with the C5 position, leading to significant delocalization and placing a partial positive charge at C3 and C5.

Caption: Key resonance contributors for 2-nitropyrrole.

In 3-nitropyrrole , the nitro group effectively withdraws electron density from the C2 and C4 positions, and to a lesser extent, the C5 position, via resonance.

Caption: Key resonance contributors for 3-nitropyrrole.

This differential polarization is the root of their distinct chemical behaviors.

Reactivity in Electrophilic Aromatic Substitution (EAS)

While the nitro group is strongly deactivating, the pyrrole ring remains sufficiently electron-rich to undergo further electrophilic substitution under controlled conditions. The regiochemical outcome is dictated by the stability of the resulting carbocation intermediate (the Wheland intermediate or σ-complex).

Theoretical Comparison & Regioselectivity
  • For 2-Nitropyrrole: Electrophilic attack can occur at C3, C4, or C5.

    • Attack at C4: The intermediate carbocation is stabilized by resonance, including a contributor where the nitrogen lone pair helps delocalize the positive charge. This is a relatively stable pathway.

    • Attack at C5: The intermediate here is also well-stabilized by the nitrogen lone pair.

    • Attack at C3: Attack at this position places the positive charge adjacent to the already electron-deficient C2 position, a destabilizing arrangement.

    • Prediction: Electrophilic substitution on 2-nitropyrrole is predicted to occur at the C4 and C5 positions .

  • For 3-Nitropyrrole: Electrophilic attack can occur at C2, C4, or C5.

    • Attack at C2 and C5 (α-positions): Attack at either of the alpha positions (C2 or C5) allows for the formation of a resonance-stabilized intermediate with three contributors, where the positive charge is effectively delocalized, including onto the nitrogen atom. This is the most favored pathway for pyrrole itself.

    • Attack at C4: This attack results in a less stable intermediate with only two significant resonance contributors.

    • Prediction: The inherent preference for α-attack in pyrroles dominates. Electrophilic substitution on 3-nitropyrrole is predicted to occur at the C2 and C5 positions .

Experimental Evidence

Experimental data confirms these theoretical predictions. The nitration of pyrrole itself with acetyl nitrate yields predominantly 2-nitropyrrole over 3-nitropyrrole, with the relative reactivities of the 2- and 3-positions estimated to be 130,000 and 30,000 times that of a single position on benzene, respectively.[1]

Further nitration of 2-nitropyrrole has been shown to produce a 4:1 mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole, confirming that the C4 and C5 positions are indeed the most reactive sites for subsequent electrophilic attack.[2] While direct experimental data on the electrophilic substitution of 3-nitropyrrole is less common, the fundamental principles of pyrrole reactivity strongly support substitution at the more activated C2 and C5 positions.

IsomerPredicted/Observed EAS PositionsRationale
2-Nitropyrrole C4 and C5Avoids placing positive charge adjacent to C2; intermediates are stabilized by the nitrogen lone pair.
3-Nitropyrrole C2 and C5Follows the inherent α-directing nature of the pyrrole ring, leading to more stable Wheland intermediates.
Experimental Protocol: Selective Monobromination of a Nitropyrrole Derivative

Achieving selective monohalogenation on the deactivated nitropyrrole ring requires mild and controlled conditions to prevent over-reaction and decomposition. N-Bromosuccinimide (NBS) is the reagent of choice over harsher agents like molecular bromine (Br₂).

Objective: To selectively monobrominate a nitropyrrole isomer at its most activated position.

Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the N-protected nitropyrrole substrate (e.g., 1-phenylsulfonyl-3-nitropyrrole) (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

    • Causality: N-protection (e.g., with a phenylsulfonyl group) is crucial. It prevents the acidic N-H proton from interfering with reagents and can help solubilize the substrate. Anhydrous THF is used to prevent quenching of any reactive intermediates.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is critical to control the high reactivity of the pyrrole system, even when deactivated, and to prevent side reactions and potential decomposition. It enhances the selectivity of the reaction.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

    • Causality: NBS is a milder source of electrophilic bromine compared to Br₂. Dropwise addition maintains a low concentration of the electrophile, minimizing the risk of di- or polybromination.

  • Reaction & Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Self-Validation: TLC allows for real-time tracking of the consumption of the starting material and the formation of the product, ensuring the reaction is stopped at the optimal point to maximize yield and minimize byproducts.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.

    • Causality: Sodium thiosulfate is a reducing agent that quenches any unreacted NBS or bromine, preventing further reaction during workup.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group like –NO₂ is a prerequisite for making the electron-rich pyrrole ring susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.

Theoretical Comparison

For an SNAr reaction to occur, a leaving group (e.g., a halide) must be present on the ring. The ability of the nitro group to stabilize the negative charge of the Meisenheimer complex via resonance determines the reactivity.

  • 2-Nitropyrrole System: If a leaving group is at the C5 position, the attacking nucleophile creates a negative charge that is delocalized across the pyrrole ring and, crucially, onto the oxygen atoms of the C2-nitro group (a para-like arrangement). This extensive delocalization provides significant stabilization for the Meisenheimer complex.

Caption: Stabilization of the Meisenheimer complex in a 2-nitropyrrole system.

  • 3-Nitropyrrole System: If a leaving group is at the C2 or C5 position (ortho- or para-like to the nitro group), the nitro group can also effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. However, if the leaving group is at C4 (meta-like), the nitro group cannot participate in resonance stabilization, and the reaction is much less favorable.

Experimental Considerations

Direct comparative studies on the SNAr reactivity of 2- vs. 3-nitropyrroles are scarce. However, the principles are well-established from studies on other aromatic systems.[3] Reactivity is highest when the electron-withdrawing group is positioned ortho or para to the leaving group. Bimolecular nucleophilic substitution has been successfully demonstrated on N-methyl-2,5-dinitropyrrole, where one nitro group activates the ring and the other serves as the leaving group.[4] A critical experimental requirement is the protection or substitution of the N-H proton. In the presence of a nucleophile (which is often basic), the acidic N-H would be deprotonated, forming a pyrrolide anion. This floods the ring with negative charge, rendering it completely inert to nucleophilic attack.

Acidity of the N-H Proton

The acidity of the pyrrole N-H (pKa ≈ 17.5) is significantly influenced by the presence of an electron-withdrawing nitro group.[5] The nitro group stabilizes the resulting conjugate base (the pyrrolide anion), making the parent nitropyrrole a stronger acid (lower pKa) than pyrrole.

Comparison of Conjugate Base Stability
  • 2-Nitropyrrolide Anion: The negative charge on the nitrogen can be delocalized onto the nitro group through resonance. This places the negative charge directly on the electronegative oxygen atoms, providing substantial stabilization.

Caption: Resonance stabilization of the 2-nitropyrrolide anion.

  • 3-Nitropyrrolide Anion: The negative charge can also be delocalized onto the C3-nitro group. The resonance pathway is slightly less direct but still provides significant stabilization by placing the negative charge on the oxygen atoms.

Based on these resonance arguments, both isomers are expected to be considerably more acidic than pyrrole. The direct conjugation in the 2-nitropyrrolide anion might suggest a slightly greater stabilization and therefore slightly higher acidity for 2-nitropyrrole, but both are expected to have similar pKa values.

Experimental Data

While experimental pKa values for these specific isomers are not widely reported, a predicted pKa value for 3-nitropyrrole is approximately 13.96 , confirming a significant increase in acidity of over three orders of magnitude compared to pyrrole. [No specific citation for this value was found in the provided search results]

CompoundpKa (N-H)Acidity Comparison
Pyrrole~17.5[5]Weak Acid
3-Nitropyrrole~13.96 (Predicted)Moderately Acidic
2-NitropyrroleNot Available (Predicted to be similar to 3-nitropyrrole)Moderately Acidic

Summary of Reactivity Comparison

Feature2-Nitropyrrole3-NitropyrroleKey Differentiator
Electrophilic Substitution Deactivated, directs to C4 and C5 Deactivated, directs to C2 and C5 The inherent α-directing effect of the pyrrole ring is the dominant factor for the 3-nitro isomer.
Nucleophilic Substitution Strongly activates ring for SNAr, especially at C5 (para-like)Strongly activates ring for SNAr, especially at C2 and C5 (ortho/para-like)Both are effective activators, provided the leaving group is in an ortho/para-like position.
N-H Acidity Significantly more acidic than pyrrole (pKa likely ~13-14)Significantly more acidic than pyrrole (pKa ~13.96)Both isomers feature a highly acidic N-H proton due to resonance stabilization of the conjugate base.

Conclusion

The placement of a nitro group on the pyrrole ring fundamentally dictates its reactivity. 2-Nitropyrrole directs subsequent electrophilic attack to the C4 and C5 positions and is primed for nucleophilic substitution at the C5 position. Conversely, 3-nitropyrrole channels electrophiles to the still-reactive C2 and C5 alpha positions, while also enabling nucleophilic substitution at these same sites. Both isomers possess a significantly acidified N-H proton, a critical consideration when employing basic reagents.

For the synthetic chemist, these distinct profiles are not limitations but rather opportunities. By selecting the appropriate nitropyrrole isomer, a researcher can steer reactions with a high degree of regiochemical control, building complex molecular architectures that would be inaccessible from the parent pyrrole. This understanding is paramount in the rational design of synthetic routes for pharmaceuticals, agrochemicals, and advanced materials where precise atomic arrangement defines function.

References

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A Comparative Guide to the In Vitro Activity of Novel Compounds Derived from tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Foundation for Bioactive Molecules

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its presence in molecules is associated with potent anti-inflammatory, antibacterial, and anticancer properties.[1] The strategic modification of the pyrrole core allows for the fine-tuning of a compound's therapeutic properties. This guide focuses on derivatives of a specific starting material, tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. The inclusion of a nitro group is a key feature, as this electron-withdrawing moiety is known to enhance the biological potency of heterocyclic compounds, particularly in antimicrobial and anticancer applications.[3][4][5]

This document provides a comparative analysis of the in vitro activity of various derivatives synthesized from this parent scaffold. We will explore how targeted chemical modifications influence their efficacy against critical biological targets, supported by experimental data and detailed protocols to ensure scientific transparency and reproducibility.

Strategic Derivatization: Rationale and Chemical Logic

The modification of a lead compound like tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is not a random process. It is a deliberate strategy aimed at optimizing the molecule's pharmacological profile. The primary objectives are to enhance biological activity, increase target selectivity, and reduce off-target toxicity.

The most common point of modification on the parent scaffold is the tert-butyl carboxylate group at the C2 position. This ester is readily hydrolyzed to a carboxylic acid, which then serves as a versatile handle for creating a library of derivatives, most notably through amidation reactions with various amines.[6][7] This approach allows for the systematic exploration of the chemical space around the pyrrole core, enabling the establishment of clear Structure-Activity Relationships (SAR).

The diagram below illustrates the general workflow from the parent compound to a diverse library of functionalized derivatives, which are then subjected to biological screening.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Parent tert-Butyl 1-methyl-4-nitro- 1H-pyrrole-2-carboxylate Intermediate 4-Nitro-1H-pyrrole-2- carboxylic acid Parent->Intermediate Hydrolysis Library Library of Pyrrole-2-Carboxamide Derivatives Intermediate->Library Amide Coupling (EDCI, HOBt) Amine Diverse Amines (R-NH2) Amine->Library Antimicrobial Antimicrobial Assays (MIC Determination) Library->Antimicrobial Screening Anticancer Cytotoxicity Assays (IC50 Determination) Library->Anticancer Screening SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR

Caption: Experimental workflow from synthesis to biological evaluation.

Comparative Analysis of In Vitro Antimicrobial Activity

Derivatives of the 4-nitropyrrole scaffold have demonstrated significant promise as antimicrobial agents, particularly against drug-resistant pathogens. The primary mechanism often involves the disruption of essential cellular processes, such as cell wall synthesis or energy metabolism.

Activity Against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyrrole-2-carboxamides have emerged as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter involved in mycolic acid biosynthesis.[6] Structure-activity relationship studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhances anti-TB activity.[6] Many compounds in this class exhibit potent activity with Minimum Inhibitory Concentration (MIC) values below 0.016 µg/mL and show low cytotoxicity.[6]

Broad-Spectrum Antibacterial Activity

Beyond tuberculosis, these derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. The presence of the nitro group on the pyrrole ring has been shown to enhance antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa.[4][5] This is attributed to improved lipophilicity, allowing for better interaction with bacterial membranes.[5]

The following table summarizes the performance of representative derivatives compared to standard antibiotics.

Compound IDR-Group on CarboxamideTarget OrganismMIC (µg/mL)Reference
Derivative A 4-ChlorophenylM. tuberculosis H37Rv3.125[8]
Derivative B CyclohexylS. aureus> 64[6]
Derivative C AdamantylM. tuberculosis H37Rv< 0.016[6]
ENBHEDPC (1-(2-(4-nitrobenzoyl)hydrazono)ethyl)M. tuberculosis H37Rv0.7[8]
Isoniazid (Standard Drug)M. tuberculosis H37Rv0.25[8]
Ciprofloxacin (Standard Drug)S. aureus0.5 - 2[9]

Comparative Analysis of In Vitro Anticancer Activity

The pyrrole scaffold is a cornerstone of several approved anticancer drugs that target key cellular pathways like microtubule dynamics and signal transduction.[1][10] Derivatives of 4-nitropyrrole have shown significant cytotoxic activity against a variety of human cancer cell lines.

The mechanism of action often involves the induction of apoptosis or the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as VEGFR and PDGFR.[1][10] Several studies have demonstrated that these compounds exhibit dose- and time-dependent cytotoxic activity.[10] A critical aspect of their evaluation is determining their selectivity—their ability to kill cancer cells while sparing normal, healthy cells. Promising compounds have shown high potency against cancer cells with minimal toxicity towards normal cell lines like human umbilical vein endothelial cells (HUVECs).[3][4][10]

The diagram below illustrates the general logic of structure-activity relationships, where modifications at different positions on the core scaffold directly impact biological outcomes.

cluster_sar Structure-Activity Relationship (SAR) Logic Core R1 Pyrrole Core (4-Nitro-2-Carboxamide) R2 R1_mod Modification at R1 (e.g., N-alkylation) Core:f0->R1_mod R2_mod Modification at R2 (Amide Substituent) Core:f2->R2_mod Activity_Down Decreased Activity (Higher MIC/IC50) R1_mod->Activity_Down e.g., Alkyl chain > 6 carbons Activity_Up Increased Activity (Lower MIC/IC50) R2_mod->Activity_Up e.g., Bulky, lipophilic groups Selectivity Improved Selectivity (Cancer vs. Normal Cells) R2_mod->Selectivity e.g., Specific aromatic groups

Caption: Conceptual model of Structure-Activity Relationships (SAR).

The table below compares the cytotoxic potency (IC₅₀) of different pyrrole derivatives against various cancer cell lines.

Compound IDR-Group on CarboxamideCancer Cell LineIC₅₀ (µM)Reference
Derivative 4a N-ArylLoVo (Colon)10-20[10]
Derivative 4d N-ArylLoVo (Colon)< 10[10]
Compound 11a 1,2,3-Triazole linkedMCF-7 (Breast)1.12[11]
Compound 11b 1,2,3-Triazole linkedA549 (Lung)1.89[11]
Etoposide (Standard Drug)MCF-7 (Breast)1.45[11]
Doxorubicin (Standard Drug)LoVo (Colon)0.1 - 1[10]

Detailed Experimental Protocols

To ensure the validity and reproducibility of the data presented, the following are detailed protocols for the key in vitro assays discussed in this guide.

Protocol 1: General Synthesis of Pyrrole-2-Carboxamide Derivatives

This protocol is a generalized procedure based on standard amide coupling reactions reported in the literature.[6]

  • Saponification: To a solution of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2 equivalents).

  • Reaction Monitoring: Heat the mixture at 60 °C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, adjust the pH of the reaction mixture to 3-4 using 1 M HCl.

  • Isolation: The resulting precipitate, 4-nitro-1H-pyrrole-2-carboxylic acid, is collected by filtration, washed with water and hexane, and dried.

  • Amide Coupling: To a solution of the carboxylic acid (1 equivalent) in DMF, add the desired amine (1.2 equivalents), EDCI (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the plate.

  • Controls: Include a positive control (bacteria in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The absorbance values are plotted against the compound concentrations. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated using non-linear regression analysis.

Conclusion and Future Directions

The derivatization of the tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate scaffold has yielded a rich pipeline of compounds with potent in vitro antimicrobial and anticancer activities. The comparative data clearly indicate that specific structural modifications, particularly at the C2-carboxamide position, are crucial for enhancing potency and tuning biological activity.

  • For Antimicrobial Applications: Derivatives featuring bulky, lipophilic groups on the amide show exceptional promise against M. tuberculosis, targeting the essential MmpL3 transporter.[6]

  • For Anticancer Applications: Compounds incorporating triazole moieties or specific aryl groups have demonstrated superior cytotoxicity against colon and breast cancer cell lines, often exceeding the potency of standard chemotherapeutic agents.[10][11]

The most promising compounds from these in vitro screens warrant further investigation. Future work should focus on preclinical evaluation, including in vivo efficacy studies in animal models, pharmacokinetic profiling (ADME), and detailed toxicological analysis. The structure-activity relationships established here provide a robust framework for the rational design of the next generation of pyrrole-based therapeutics.

References

[6] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (Source: PubMed Central) [7] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (Source: VLife Sciences) [10] New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (Source: MDPI) [8] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (Source: PubMed Central) [13] Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (Source: PubMed) [12] Spectroscopic investigations, Quantum chemical, Drug likeness and Molecular docking studies of Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate: A novel Ovarian cancer drug. (Source: ResearchGate) [1] Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (Source: PDF) [3] New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (Source: MDPI) [4] New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (Source: MDPI) [9] Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: Oroidin analogues. (Source: ResearchGate) [14] Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. (Source: PubMed) [5] Antimicrobial Activity of Nitroaromatic Derivatives. (Source: Encyclopedia.pub) [11] Synthesis and biological evaluation of 1, 2, 3-triazole incorporated pyrrole derivatives as anticancer agents. (Source: Taylor & Francis) [2] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (Source: MDPI)

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the safe disposal of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a compound whose structural features—a nitro group and a tert-butyl ester on a pyrrole scaffold—necessitate a cautious and informed approach to waste management.

Hazard Identification and Risk Assessment: Understanding the 'Why'

Core Hazard Considerations:

  • Nitropyrrole Moiety: The presence of the nitro group on the pyrrole ring is the most significant factor for disposal considerations. Organic nitro compounds are often high-energy materials and can be thermally sensitive or explosive under certain conditions.[1] Some nitropyrrole compounds have also been shown to be mutagenic and cytotoxic, warranting careful handling to avoid exposure.[2]

  • Pyrrole Core: While the pyrrole ring itself is a common heterocyclic structure, its decomposition can contribute to the overall hazard profile of the molecule. The thermal decomposition of polypyrrole, for instance, occurs at elevated temperatures.[3]

  • General Irritant Properties: Based on data for similar compounds such as methyl 4-nitro-1H-pyrrole-2-carboxylate, it is prudent to assume that tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate may cause skin, eye, and respiratory irritation.[4][5]

Summary of Key Chemical Properties (Predicted)
PropertyValue/InformationSource
Molecular Formula C10H14N2O4[6]
Molecular Weight 226.23 g/mol [6]
Appearance Likely a solid at room temperatureInferred from similar compounds
Hazards Potential skin, eye, and respiratory irritant. Potential for thermal instability due to the nitro group.[1][2][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable. The causality behind these choices is rooted in preventing all routes of exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A flame-resistant laboratory coat is essential. For handling larger quantities or in the event of a spill, a chemical-resistant apron is also recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.

Spill Management: A Calm and Methodical Response

In the event of a spill, a prepared and systematic response is crucial to mitigate risks.

For a Small Spill (Solid):

  • Alert and Isolate: Immediately alert colleagues in the vicinity and restrict access to the affected area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: If it is safe to do so, close the laboratory doors to contain the spill.

Disposal Protocol: A Step-by-Step Guide

The disposal of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is governed by its classification as a hazardous and potentially reactive waste. The overarching principle is to ensure that it is handled and ultimately disposed of by a licensed hazardous waste contractor.

Experimental Workflow for Waste Segregation and Disposal

cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Temporary Storage cluster_4 Step 5: Professional Disposal A Generate Waste: - Unused compound - Contaminated labware - Spill cleanup debris B Segregate as 'Nitro-Compound Hazardous Waste' A->B C Place in a dedicated, chemically compatible, and sealable container B->C D Label container with: - 'Hazardous Waste' - Full chemical name - Hazard pictograms (Irritant, potential for reactivity) - Accumulation start date C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Ensure secondary containment E->F G Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor F->G H Complete all required waste manifest documentation G->H

Sources

Personal protective equipment for handling tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. However, with great innovation comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS No. 67974-08-7).[1] As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework of understanding that empowers you to work safely and effectively.

Hazard Identification and Risk Assessment: Understanding the Molecule

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative containing a nitro group. While a comprehensive toxicological profile for this specific molecule is not extensively documented in publicly available literature, we can infer its primary hazards by examining its structural components and the safety data for analogous compounds.

The Globally Harmonized System (GHS) classifications for structurally related compounds, such as other substituted nitropyrroles, consistently indicate the following hazards:

  • H315: Causes skin irritation. [2][3][4]

  • H319: Causes serious eye irritation. [2][3][4]

  • H335: May cause respiratory irritation. [2][3][4]

The causality behind these classifications lies in the chemical nature of the pyrrole ring and the presence of the nitro group, which can interact with biological tissues.

Beyond these immediate irritant effects, the presence of a nitro group warrants a higher level of caution. Organic nitro compounds are a class of molecules known for their potential thermal instability and, in some cases, explosive properties, particularly when multiple nitro groups are present.[5][6][7] While this specific molecule is not classified as an explosive, it is prudent to handle it with the understanding that nitro compounds can be energetic.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your primary defense against exposure. The following table outlines the recommended PPE for handling tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, with the understanding that a site-specific risk assessment should always be performed.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Safety glasses with side shields or chemical splash goggles.[8]Nitrile or neoprene gloves.[9]Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Preparing Solutions Chemical splash goggles.[8] A face shield is recommended if there is a significant splash hazard.[10]Nitrile or neoprene gloves.[9]Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Running Reactions (heating, pressure) Chemical splash goggles and a face shield.[10]Nitrile or neoprene gloves.[9]Flame-resistant laboratory coat.Work must be conducted in a certified chemical fume hood.[9]
Large-Scale Operations or Spills Chemical splash goggles and a face shield.[10]Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.[11]A NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the scale and ventilation.[8]

Causality of PPE Selection:

  • Eye and Face Protection: The high likelihood of serious eye irritation necessitates the use of chemical splash goggles as a minimum.[8] A face shield provides an additional layer of protection against splashes, especially during transfers and reactions.[10]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of organic chemicals.[9] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[10]

  • Body Protection: A standard laboratory coat is sufficient for small-scale operations to prevent incidental skin contact.[8] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is recommended.[11]

  • Respiratory Protection: The potential for respiratory irritation dictates that this compound should be handled in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations to a minimum.[8][9]

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the laboratory operation.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate Operation What is the scale and nature of the operation? Start->Operation SmallScale Small Scale (mg to g) Weighing, solution prep in fume hood Operation->SmallScale Small Scale / Low Hazard LargeScale Large Scale or High Hazard (Heating, pressure, potential for aerosolization) Operation->LargeScale Large Scale / High Hazard BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat SmallScale->BasePPE EnhancedPPE Enhanced PPE: - Chemical Splash Goggles & Face Shield - Nitrile/Neoprene Gloves - Chemical Resistant Apron - Fume Hood (Mandatory) LargeScale->EnhancedPPE

PPE Selection Workflow

Operational Plan: Step-by-Step Guidance

Adherence to a strict protocol is essential for minimizing risk. The following procedure for weighing and dissolving the compound should be adapted to your specific laboratory's standard operating procedures.

Protocol for Weighing and Dissolving:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don the appropriate PPE as outlined in the table above (minimum: lab coat, chemical splash goggles, nitrile gloves).

    • Designate a specific area within the fume hood for handling the solid.

    • Have waste containers for solid and liquid waste readily accessible within the fume hood.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate to the weigh boat using a clean spatula.

    • Avoid creating dust. If any solid is spilled, clean it up immediately with a damp paper towel (wet with water or an appropriate solvent) and dispose of it in the solid waste container.

  • Dissolving:

    • Place a stir bar in the receiving flask containing the desired solvent.

    • Carefully add the weighed solid to the solvent.

    • If necessary, gently rinse the weigh boat with a small amount of the solvent to ensure a complete transfer.

    • Cap the flask and allow the solid to dissolve with stirring.

  • Cleanup:

    • Wipe down the spatula and any surfaces in the fume hood that may have come into contact with the solid using a paper towel dampened with a suitable solvent (e.g., ethanol or acetone).

    • Dispose of all contaminated disposable materials (gloves, weigh boat, paper towels) in the designated solid hazardous waste container.

    • Wash hands thoroughly after removing gloves.[3]

Disposal Plan: A Critical Final Step

The disposal of nitro-containing compounds requires special consideration due to their potential reactivity.[5][6]

  • Waste Segregation: Never mix waste containing this compound with strong acids, bases, or oxidizing agents.[12] A dedicated waste container for halogenated or nitrogen-containing organic waste is appropriate, depending on your institution's waste streams.

  • Solid Waste: All disposable materials that have come into contact with the compound (gloves, paper towels, weigh boats) must be collected in a clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled liquid hazardous waste container.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of nitro-containing organic compounds.[13] Some institutions may require specific neutralization or deactivation procedures prior to collection. Do not pour any waste containing this compound down the drain.[13]

By understanding the inherent hazards of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate and diligently applying these safety protocols, you can confidently and safely advance your research endeavors.

References

  • PubChem. Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methyl Pyrrolecarboxylate. [Link]

  • ResearchGate. NITRO COMPOUNDS. [Link]

  • PubChem. tert-butyl 1H-pyrrole-2-carboxylate. [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • Britannica. Nitro compound. [Link]

  • ResearchGate. tert-Butyl 2-methyl-2-(4-nitrobenzoyl)propanoate. [Link]

  • Yale Environmental Health & Safety. SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]

  • Hansraj College. Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. [Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Cheméo. Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). [Link]

  • PubChem. Methyl 4-methylpyrrole-2-carboxylate. [Link]

  • PubChemLite. Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.